Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H35N9O9 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid |
InChI |
InChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
SZWJVFDWSJILGP-XUXIUFHCSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a cyclic peptide renowned for its role in cell adhesion and signaling research.
Executive Summary
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), also denoted as c(GRGDSP), is a synthetic cyclic hexapeptide containing the well-characterized Arg-Gly-Asp (RGD) sequence. This motif is a primary recognition site for a class of cell surface receptors known as integrins. By mimicking extracellular matrix (ECM) proteins, c(GRGDSP) acts as a competitive antagonist, primarily targeting α5β1 and αv-series integrins. Its principal mechanism involves the inhibition of integrin-ligand interactions, thereby disrupting critical cellular processes such as adhesion, migration, proliferation, and survival. These properties make c(GRGDSP) a valuable tool in studying integrin-mediated signaling and a model compound in the development of therapeutics targeting angiogenesis and tumor metastasis.
Core Mechanism: Competitive Integrin Antagonism
Integrins are heterodimeric glycoproteins that facilitate cell-extracellular matrix and cell-cell interactions, playing a pivotal role in signal transduction.[1][2][3] The RGD sequence within ECM proteins like fibronectin and vitronectin is a key binding ligand for many integrins.[1][2][3]
The mechanism of action of c(GRGDSP) is centered on its ability to act as a structural mimic of this RGD motif.
-
Competitive Binding: c(GRGDSP) competitively binds to the RGD-binding pocket on integrins, most notably α5β1 and αvβ3.[1][4] This action physically obstructs the binding of natural ECM ligands.
-
Disruption of Cell Adhesion: By preventing integrin-ECM engagement, the peptide inhibits the initial attachment and subsequent spreading of cells on matrix-coated surfaces.[5]
-
Induction of Anoikis: For anchorage-dependent cells, such as endothelial and various tumor cells, the loss of adhesion to the ECM triggers a specific form of programmed cell death known as anoikis (a form of apoptosis). Integrin signaling is crucial for suppressing this pathway.[1]
-
Inhibition of Migration and Invasion: Cell migration requires a dynamic cycle of integrin-mediated adhesion and detachment at the leading and trailing edges of the cell. By blocking adhesion, c(GRGDSP) effectively halts this process, which is fundamental to both angiogenesis and cancer metastasis.[1]
View Diagram: Competitive Inhibition at the Integrin Receptor
Caption: Competitive binding of c(GRGDSP) to the integrin RGD site, preventing ECM interaction.
Affected Signaling Pathways
The binding of c(GRGDSP) to integrins disrupts downstream signaling cascades that regulate key cellular functions.
-
Focal Adhesion Kinase (FAK) Pathway: Integrin clustering normally activates FAK, a critical mediator of cell survival and migration signals. Inhibition by c(GRGDSP) prevents FAK autophosphorylation, thereby inhibiting downstream pathways like PI3K/Akt.
-
PI3K/Akt Survival Pathway: The PI3K/Akt pathway is a major pro-survival cascade activated by FAK. Its inhibition following integrin blockade is a primary driver for the induction of anoikis.[6]
-
MAPK/ERK Pathway: Integrin signaling also influences the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[7] Studies have shown that RGD peptides can modulate ERK activation, impacting cell proliferation rates.[5]
View Diagram: Downstream Signaling Cascade Inhibition
Caption: Inhibition of FAK, PI3K/Akt, and ERK pathways by c(GRGDSP)-mediated integrin blockade.
Quantitative Data: Integrin Binding Affinity
The binding affinity of cyclic RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the peptide required to inhibit 50% of the binding of a natural ligand or antibody to the integrin. While specific IC50 values for c(GRGDSP) are dispersed across literature and vary by experimental setup, data for related cyclic RGD peptides highlight their potency and selectivity.
| Peptide Class | Target Integrin | Typical IC50 Range (nM) | Reference |
| Cyclic RGD Pentapeptides | αvβ3 | 7 - 40 | [3] |
| Cyclic RGD Pentapeptides | αvβ5 | 600 - 4,000 | [3] |
| Cyclic RGD Pentapeptides | αIIbβ3 | 700 - 5,000 | [3] |
| Multimeric Cyclic RGD Peptides | αvβ3 | < 10 (often enhanced affinity) | [8] |
Note: The conformation imposed by cyclization significantly enhances binding affinity and selectivity compared to linear RGD peptides like GRGDSP.[1][8]
Key Experimental Protocols
The following protocols are standard methodologies used to elucidate the mechanism of action of c(GRGDSP).
This assay quantifies the ability of c(GRGDSP) to inhibit cell attachment to an ECM-coated surface.
-
Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibronectin or Vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest cells (e.g., HUVECs, U87MG glioblastoma cells) and resuspend in serum-free media.
-
Inhibition Step: Pre-incubate cells with varying concentrations of c(GRGDSP) (e.g., 0.1 µM to 100 µM) for 30 minutes at 37°C. A control group should be incubated with a non-functional control peptide (e.g., c(GRADSP)).
-
Seeding: Add 5x10⁴ cells per well to the coated and blocked plate. Incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain adherent cells with a dye such as 0.5% crystal violet. Solubilize the dye with 10% acetic acid and measure the absorbance at ~570 nm. The reduction in absorbance in peptide-treated wells compared to the control indicates inhibition of adhesion.
View Diagram: Cell Adhesion Assay Workflow
Caption: Workflow for a standard cell adhesion inhibition assay.
This protocol assesses the effect of c(GRGDSP) on the activation state of key signaling proteins.
-
Cell Culture: Culture cells to 70-80% confluency. For suspension-based assays, serum-starve cells and hold in suspension.
-
Treatment: Treat cells with c(GRGDSP) at a predetermined effective concentration (e.g., 10-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C that specifically recognizes the phosphorylated form of a target protein (e.g., anti-phospho-FAK Tyr397, anti-phospho-Akt Ser473).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-FAK, anti-total-Akt) to confirm equal loading.
This assay detects the induction of apoptosis following cell detachment mediated by c(GRGDSP).
-
Plate Coating: Coat plates with a non-adhesive substrate like poly-HEMA to prevent cell attachment.
-
Cell Seeding and Treatment: Seed cells in the coated plates in the presence of varying concentrations of c(GRGDSP). Include a positive control (e.g., cells on standard tissue culture plastic) and a negative control (cells on poly-HEMA without peptide).
-
Incubation: Incubate for 12-24 hours.
-
Detection: Harvest cells and assess apoptosis using one of the following methods:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis, using flow cytometry or fluorescence microscopy.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters dead cells. Analysis by flow cytometry distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases using a luminescent or fluorescent substrate.
-
Conclusion
The mechanism of action of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is fundamentally rooted in its function as a competitive antagonist of RGD-binding integrins. By selectively blocking the interaction between cells and the extracellular matrix, it potently disrupts a nexus of signaling pathways responsible for cell adhesion, survival, proliferation, and migration. This multifaceted inhibition makes c(GRGDSP) an indispensable research tool for dissecting integrin biology and a foundational structure for the design of targeted therapeutics in oncology and vascular biology.
References
- 1. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 99mTc-Regioselectively addressable functionalized template-[cyclo-(Arg-Gly-Asp-d-Phe-Lys)]4 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGRP Reduces Apoptosis of DRG Cells Induced by High-Glucose Oxidative Stress Injury through PI3K/AKT Induction of Heme Oxygenase-1 and Nrf-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Integrin Binding Affinity of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrin receptors. This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and illustrates the key signaling pathways initiated upon binding.
Quantitative Binding Affinity
The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-established recognition motif for a variety of integrins, which are heterodimeric cell surface receptors crucial for cell adhesion and signaling. The cyclization of peptides containing the RGD sequence, such as Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), is a common strategy to enhance binding affinity and selectivity by constraining the peptide into a bioactive conformation.
While comprehensive, directly comparable quantitative data for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) across a wide range of integrins is distributed across various studies, the binding affinity of its linear counterpart, GRGDSP, has been systematically evaluated and provides a valuable benchmark. The following table summarizes the half-maximal inhibitory concentration (IC50) values for linear GRGDSP against several RGD-binding integrins.
Table 1: Integrin Binding Affinity of Linear GRGDSP
| Integrin Subtype | IC50 (nM) |
| αvβ3 | 12 - 89 |
| αvβ5 | 167 - 580 |
| α5β1 | 34 - 335 |
| αvβ6 | >10,000 |
| αvβ8 | >10,000 |
| αIIbβ3 | >10,000 |
Data sourced from a comprehensive evaluation using a homogeneous ELISA-like solid-phase binding assay.[1] The range of IC50 values for αvβ3 and α5β1 reflects the influence of flanking residues on the core RGD motif's binding affinity.[1] Generally, linear RGD peptides demonstrate the highest affinity for the αvβ3 subtype.[1]
Experimental Protocols
The determination of integrin binding affinity for cyclic RGD peptides typically involves solid-phase binding assays and cell-based adhesion assays.
Solid-Phase Integrin Binding Assay (ELISA-like)
This method quantifies the ability of a test compound, such as Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), to compete with a known ligand for binding to a purified, immobilized integrin receptor.
Protocol:
-
Plate Coating: Purified recombinant human integrin (e.g., αvβ3, αvβ5) is diluted in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a concentration of 0.5-1.0 µg/mL.[2] 100 µL of the diluted receptor is added to each well of a 96-well microtiter plate and incubated overnight at 4°C.
-
Blocking: The wells are washed with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% Bovine Serum Albumin in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding: A known biotinylated ligand (e.g., biotinylated vitronectin or fibronectin) is mixed with serial dilutions of the test peptide (Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)). 100 µL of this mixture is added to the integrin-coated wells and incubated for 1-3 hours at room temperature.
-
Detection: The wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour at room temperature. After another wash, a colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are plotted against the concentration of the test peptide. The IC50 value, the concentration of the peptide that inhibits 50% of the biotinylated ligand binding, is calculated using non-linear regression analysis.
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit the attachment of cells to a surface coated with an extracellular matrix (ECM) protein that is a natural ligand for the integrin of interest.
Protocol:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin for αvβ3, fibronectin for α5β1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C. The plates are then blocked with 1% BSA.
-
Cell Preparation: Integrin-expressing cells (e.g., U87MG glioblastoma cells, which are rich in αvβ3) are harvested and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with various concentrations of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) for 15-30 minutes at 37°C.
-
Cell Seeding: The cell-peptide mixture is added to the ECM-coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as crystal violet.
-
Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The number of adherent cells is proportional to the absorbance. The IC50 value is determined as the peptide concentration that causes 50% inhibition of cell adhesion compared to the control (no peptide).
Signaling Pathways
The binding of RGD peptides to integrins does not merely mediate cell adhesion but also initiates intracellular signaling cascades that regulate cell survival, proliferation, and migration. A key early event following integrin clustering by RGD ligands is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.[3][4][5][6][7]
Upon activation, FAK undergoes autophosphorylation, creating a docking site for Src.[6] The resulting FAK-Src dual-kinase complex phosphorylates a number of downstream targets, leading to the activation of major signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[3][4] These pathways are critical for cell survival and proliferation. For instance, the linear GRGDSP peptide has been shown to induce rapid increases in intracellular calcium and subsequent activation of the ERK1/2 mitogen-activated protein kinase (MAPK) in cortical neurons.[8]
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of the cyclic hexapeptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), often abbreviated as c(GRGDSP). This peptide is a significant subject of research due to its role as a ligand for integrin receptors, which are crucial in cell adhesion, signaling, and angiogenesis. Understanding its three-dimensional structure is paramount for the rational design of novel therapeutics targeting these interactions.
Core Conformational Features of c(GRGDSP)
The cyclic nature of c(GRGDSP) significantly constrains its conformational freedom compared to its linear counterpart, leading to a more defined three-dimensional structure essential for its biological activity.[1][2] The conformation is largely dictated by the interplay of the rigidifying cyclic backbone, intramolecular hydrogen bonds, and the unique structural properties of its constituent amino acids, particularly proline.
The RGD Motif and Receptor Binding: The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrins.[3] For effective binding, the RGD sequence must adopt a specific, extended conformation where the charged side chains of Arginine and Aspartic acid are projected in opposite directions.[4] This arrangement allows the guanidinium group of Arg to interact with negatively charged residues on the integrin α subunit, while the carboxylate group of Asp coordinates with a metal ion in the β subunit's Metal Ion-Dependent Adhesion Site (MIDAS).[1] The distance between the Cβ atoms of Arg and Asp is a critical parameter for binding affinity and is typically observed to be around 9 Å in the bound state.[5]
The Role of Proline and β-Turns: The proline residue plays a crucial role in shaping the peptide's backbone.[6][7] Its cyclic side chain restricts the possible values of the phi (φ) dihedral angle to approximately -60° to -75°, inducing a kink in the polypeptide chain.[6][8] This inherent rigidity often promotes the formation of β-turns, which are common secondary structural elements in cyclic peptides.[9][10] A β-turn is a region where the polypeptide chain reverses its direction, a feature stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[11] In cyclic hexapeptides, the presence of one or more β-turns is a common conformational feature.[12] The specific type of β-turn (e.g., Type I, II, I', II') is defined by the dihedral angles of the two central residues.[13][14] For c(GRGDSP), it is highly probable that a β-turn structure exists, likely involving the Pro-Ser or another segment of the peptide backbone, to accommodate the cyclic constraint. The cis-trans isomerization of the Gly-Pro or Ser-Pro peptide bond is another conformational aspect influenced by proline, which can lead to multiple conformations in solution.[15][16]
Quantitative Conformational Data
While specific high-resolution structural data for c(GRGDSP) is not extensively published, this section presents representative quantitative data derived from typical NMR and molecular dynamics studies of cyclic hexapeptides. This data is for illustrative purposes to demonstrate the type of information obtained from conformational analysis.
Table 1: Illustrative Dihedral Angle Constraints from NMR Spectroscopy
| Residue | Phi (φ) (°) | Psi (ψ) (°) |
| Gly | - | - |
| Arg | -120 ± 30 | 140 ± 30 |
| Gly | 80 ± 30 | -70 ± 30 |
| Asp | -100 ± 30 | 20 ± 30 |
| Ser | -80 ± 30 | - |
| Pro | -65 ± 10 | 150 ± 20 |
Note: This table presents typical dihedral angle constraints that could be derived from 3J-coupling constants for a cyclic hexapeptide exhibiting a specific turn structure. The values for proline are more restricted due to its cyclic side chain.
Table 2: Representative NOE-Derived Interproton Distance Restraints
| Atom 1 | Atom 2 | Distance (Å) |
| Asp NH | Ser NH | < 2.8 |
| Gly(3) NH | Asp NH | < 3.5 |
| Arg Hα | Gly(3) NH | < 3.0 |
| Ser Hα | Pro Hδ | < 3.5 |
| Pro Hα | Gly(1) NH | < 4.0 |
Note: This table lists a selection of plausible Nuclear Overhauser Effect (NOE) restraints. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons, providing crucial distance constraints for structure calculation.
Table 3: Illustrative Hydrogen Bond Geometries from Molecular Dynamics Simulations
| Donor Atom | Acceptor Atom | Distance (D-A) (Å) | Angle (D-H-A) (°) | Occupancy (%) |
| Asp NH | Gly(1) C=O | 3.0 ± 0.3 | 160 ± 15 | > 70 |
| Ser OH | Asp C=O | 2.9 ± 0.4 | 155 ± 20 | > 50 |
Note: This table showcases typical intramolecular hydrogen bonds that might be observed during a molecular dynamics simulation, which are critical for stabilizing the peptide's conformation.
Experimental Protocols
The conformational analysis of c(GRGDSP) primarily relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.
NMR Spectroscopy
1. Sample Preparation:
-
The lyophilized c(GRGDSP) peptide is dissolved in a deuterated solvent, typically DMSO-d6 or a mixture of H2O/D2O (9:1) to a final concentration of 1-5 mM.
-
A suitable internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for referencing the chemical shifts.
2. Data Acquisition:
-
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. A series of NOESY spectra with varying mixing times (e.g., 100-400 ms) are often acquired to monitor the build-up of NOE cross-peaks.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to extract ³J(HN,Hα) coupling constants, which are related to the backbone dihedral angle φ through the Karplus equation.
3. Data Analysis and Structure Calculation:
-
The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate software.
-
Resonance assignment is performed to assign all proton signals to their respective amino acid residues.
-
NOE cross-peaks are integrated, and the volumes are converted into upper distance bounds.
-
³J(HN,Hα) coupling constants are measured and used to derive dihedral angle restraints.
-
The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or AMBER) that employ distance geometry and/or simulated annealing algorithms to generate a family of conformers consistent with the experimental data.
Molecular Dynamics (MD) Simulations
1. System Setup:
-
An initial 3D structure of c(GRGDSP) is generated, often from NMR data or through de novo modeling.
-
The peptide is placed in a periodic box of a chosen solvent model (e.g., TIP3P water) to simulate an aqueous environment.
-
Counter-ions are added to neutralize the system.
-
A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
2. Simulation Protocol:
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the peptide.
-
Production Run: A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed in the NVT or NPT ensemble to sample the conformational space of the peptide.
3. Trajectory Analysis:
-
The resulting trajectory is analyzed to understand the dynamic behavior of the peptide.
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the structural stability and flexibility of different regions of the peptide.
-
Analysis of backbone dihedral angles (φ, ψ) is performed to identify preferred conformations and secondary structure elements like β-turns.
-
Intramolecular hydrogen bonds are identified and their persistence over the simulation time is quantified.
-
Clustering algorithms can be used to group similar conformations and identify the most populated conformational states.
Visualizing the Conformational Analysis Workflow
The following diagram illustrates the general workflow for the conformational analysis of a cyclic peptide, integrating both experimental and computational approaches.
Conclusion
The conformational analysis of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a multifaceted process that integrates powerful experimental and computational techniques. While the cyclic backbone and the presence of a proline residue impose significant structural constraints, likely favoring β-turn conformations, a detailed understanding of its dynamic behavior in solution is key to deciphering its structure-activity relationship. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of c(GRGDSP) and other cyclic peptides, ultimately aiding in the design of more potent and selective integrin-targeting therapeutics.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations [mdpi.com]
- 2. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline - Wikipedia [en.wikipedia.org]
- 7. embopress.org [embopress.org]
- 8. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turn (biochemistry) - Wikipedia [en.wikipedia.org]
- 12. Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new clustering and nomenclature for beta turns derived from high-resolution protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of cyclic peptides featuring proline predominantly in the cis conformation under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a member of the RGD peptide family, is a molecule of significant interest in biomedical research and drug development due to its ability to selectively bind to integrin receptors. This technical guide provides an in-depth overview of the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), compiling available data, outlining experimental protocols, and visualizing the key signaling pathways it modulates. Understanding the stability of this peptide is crucial for its application in various research and therapeutic contexts, ensuring its integrity and activity are maintained under experimental and physiological conditions.
Quantitative In Vitro Stability Data
Cyclic RGD peptides, in general, exhibit significantly greater stability compared to their linear counterparts, a critical attribute for their development as therapeutic agents. This enhanced stability is largely due to the conformational rigidity imposed by the cyclic structure, which protects the peptide backbone from enzymatic degradation. The primary degradation pathway for RGD peptides involves the aspartic acid (Asp) residue.
While specific quantitative stability data for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is not extensively available in the public domain, studies on structurally similar cyclic RGD peptides provide valuable insights. For instance, a comparative study of a linear RGD peptide and a cyclic analog, cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2, demonstrated that the cyclic peptide was approximately 30-fold more stable at a neutral pH of 7. This highlights the substantial impact of cyclization on peptide stability.
For a comprehensive understanding, the following table summarizes the kind of quantitative data that is critical for assessing the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro). Researchers are encouraged to generate such data for their specific experimental conditions.
| Parameter | Condition | Value | Analytical Method |
| Half-life (t½) | Human Serum (37°C) | Data not available | HPLC-MS/MS |
| Phosphate-Buffered Saline (PBS), pH 7.4 (37°C) | Data not available | RP-HPLC | |
| Acidic Buffer (e.g., pH 4.5) | Data not available | RP-HPLC | |
| Basic Buffer (e.g., pH 8.5) | Data not available | RP-HPLC | |
| Degradation Rate Constant (k) | Human Serum (37°C) | Data not available | HPLC-MS/MS |
| Primary Degradation Products | Enzymatic Digestion (e.g., with trypsin) | Data not available | Mass Spectrometry |
Experimental Protocols for Stability Assessment
To accurately determine the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), standardized and detailed experimental protocols are essential. Below are methodologies for key experiments.
Stability in Human Serum
This protocol outlines the procedure to assess the stability of the peptide in the presence of serum enzymes.
Objective: To determine the half-life of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in human serum.
Materials:
-
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) peptide
-
Human serum (pooled, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare a stock solution of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in PBS.
-
Add the peptide stock solution to pre-warmed human serum to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.
-
Calculate the half-life by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Stability at Different pH Values
This protocol is designed to evaluate the chemical stability of the peptide under various pH conditions.
Objective: To assess the stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) at acidic, neutral, and basic pH.
Materials:
-
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) peptide
-
Buffers of different pH (e.g., 0.1 M citrate buffer pH 4.5, 0.1 M phosphate buffer pH 7.4, 0.1 M borate buffer pH 8.5)
-
Incubator (e.g., 37°C or 50°C for accelerated stability)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare solutions of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in each of the different pH buffers.
-
Incubate the solutions at the desired temperature.
-
At specified time intervals, take samples and analyze them directly by RP-HPLC.
-
Quantify the peak area of the intact peptide to determine the percentage remaining over time.
-
Compare the degradation profiles at different pH values.
Signaling Pathways and Experimental Workflows
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its biological effects primarily through its interaction with integrin receptors on the cell surface. This binding event triggers a cascade of intracellular signals that influence cell adhesion, migration, proliferation, and survival.
Integrin-Mediated Signaling Pathway
The binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrins leads to the activation of Focal Adhesion Kinase (FAK), a key event in downstream signaling. The following diagram illustrates the core signaling cascade.
Caption: Integrin signaling cascade initiated by Cyclo(GRGDSP) binding.
Experimental Workflow for In Vitro Stability Analysis
The following diagram outlines a typical workflow for assessing the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).
Caption: Workflow for in vitro stability assessment of peptides.
Conclusion
The in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a critical parameter that underpins its utility in research and as a potential therapeutic agent. Its cyclic nature confers enhanced resistance to degradation compared to linear RGD peptides. This technical guide provides a framework for understanding and evaluating its stability through quantitative data, detailed experimental protocols, and visualization of its mechanism of action. For researchers and drug development professionals, rigorous in vitro stability testing is an indispensable step in the journey from peptide synthesis to functional application.
Biophysical Properties of c(GRGDSP): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide c(GRGDSP) (cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-)) is a well-established and potent ligand for several integrin receptors, particularly αvβ3 and α5β1. Its ability to mimic the binding motif of extracellular matrix (ECM) proteins like fibronectin has made it a valuable tool in cancer research, drug delivery, and biomaterials science. This technical guide provides an in-depth overview of the core biophysical properties of c(GRGDSP), presenting quantitative data, detailed experimental methodologies, and key signaling pathway information to support its application in research and development.
Core Biophysical Properties
The biophysical characteristics of c(GRGDSP) are crucial for understanding its biological activity, stability, and suitability for various applications. Key properties are summarized below.
Physicochemical Properties
A summary of the fundamental physicochemical properties of both linear and cyclic GRGDSP peptides is provided in Table 1. The cyclization of the peptide results in a loss of a water molecule, leading to a corresponding decrease in molecular weight.[1][2][3][4][5]
Table 1: Physicochemical Properties of GRGDSP and c(GRGDSP) Peptides
| Property | Linear GRGDSP | Cyclic c(GRGDSP) | Data Source(s) |
| Full Name | Glycyl-L-arginyl-glycyl-L-aspartyl-L-seryl-L-proline | Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-) | N/A |
| Molecular Formula | C22H37N9O10 | C22H35N9O9 | [2][3] |
| Molecular Weight | ~587.6 g/mol | ~569.6 g/mol | [1][2][3][4][5] |
| Isoelectric Point (pI) | Predicted: 4.01 | Predicted: 3.86 | [6][7][8][9] |
| Molar Extinction Coefficient (280 nm) | 0 M⁻¹cm⁻¹ (no Trp, Tyr, or Cys) | 0 M⁻¹cm⁻¹ (no Trp, Tyr, or Cys) | [10][11][12][13][14] |
| Storage Conditions | -20°C, desiccated, protected from light | -20°C, desiccated, protected from light | [2][3] |
Note: Predicted values for pI were obtained using the ExPASy Compute pI/Mw tool and the IPC 2.0 server. The molar extinction coefficient at 280 nm is zero as the peptide does not contain any tryptophan, tyrosine, or cysteine residues.
Solubility and Stability
The solubility and stability of c(GRGDSP) are critical considerations for its formulation and experimental use.
Solubility:
-
c(GRGDSP): Soluble in water and DMSO.[15]
-
Linear GRGDSP: Soluble in water (up to 2 mg/mL) and DMSO. For higher concentrations, acetonitrile is recommended.
Stability: Lyophilized peptides are generally stable at -20°C for extended periods.[16] In solution, peptide stability is influenced by pH and temperature.[16] While specific degradation kinetics for c(GRGDSP) are not readily available in the literature, a study comparing a linear RGD peptide (Arg-Gly-Asp-Phe-OH) with a cyclic analog (cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2) at 50°C provides valuable insights. The cyclic peptide was found to be approximately 30-fold more stable than its linear counterpart at neutral pH.[4][17] This increased stability is attributed to the reduced conformational flexibility of the cyclic backbone, which hinders the degradation pathways involving the aspartic acid residue.[17] However, at pH values above 8, the stability of the disulfide-containing cyclic peptide decreased due to disulfide bond degradation.[4] For c(GRGDSP), which is cyclized via a peptide bond, this specific degradation pathway would not be a concern.
Table 2: General Stability Profile of Linear vs. Cyclic RGD Peptides
| Condition | Linear RGD Peptide | Cyclic RGD Peptide | Key Observations | Data Source(s) |
| pH 2-7 (50°C) | Less stable | More stable | Cyclic structure reduces degradation at the Asp residue. | [4][17] |
| pH > 8 (50°C) | Degradation | Degradation | Disulfide bond degradation can occur in relevant cyclic peptides. | [4] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |
Integrin Binding Affinity
The binding affinity of c(GRGDSP) to various integrin subtypes is a key determinant of its biological efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity.
Table 3: Integrin Binding Affinity (IC50) of GRGDSP and c(GRGDSP) Peptides
| Integrin Subtype | Linear GRGDSP (IC50) | Cyclic c(RGDfK) (IC50) | Experimental Method | Data Source(s) |
| αvβ3 | 12.2 nM (as GRGDSPK) | 2.6 nM | Competitive ELISA | [18] |
| αvβ5 | 167 nM (as GRGDSPK) | N/A | Competitive ELISA | [18] |
| α5β1 | 34 nM (as GRGDSPK) | N/A | Competitive ELISA | [18] |
| αIIbβ3 | >10,000 nM | N/A | Competitive ELISA | [18] |
Note: Data for a closely related cyclic RGD peptide, c(RGDfK), is included for comparison, as specific IC50 values for c(GRGDSP) were not consistently available across multiple integrin subtypes in the reviewed literature.
Signaling Pathways
Upon binding to integrins, particularly αvβ3, c(GRGDSP) triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. A key pathway initiated is the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
Binding of c(GRGDSP) to αvβ3 integrin leads to integrin clustering and the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).[10][13][19][20][21][22][23] This creates a binding site for Src family kinases, which further phosphorylate FAK, leading to the recruitment of the Grb2-SOS complex. This, in turn, activates the Ras-Raf-MEK-ERK signaling cascade.[19][23] Activated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation, survival, and migration.[14][24]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of c(GRGDSP). Below are representative protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of cyclic peptides in solution.
Sample Preparation:
-
Dissolve 1-5 mg of c(GRGDSP) in 500 µL of a suitable solvent, typically a mixture of H2O/D2O (9:1) or a deuterated organic solvent like DMSO-d6.
-
Adjust the pH to a desired value (e.g., pH 4-5) to minimize amide proton exchange.
-
Transfer the solution to a high-quality NMR tube.
Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
1D ¹H Spectrum: To assess sample purity and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for 3D structure calculation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is often preferred for smaller peptides.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
2D ¹H-¹⁵N HSQC: For peptides isotopically labeled with ¹⁵N, to resolve overlapping proton signals.
Structure Calculation: The distance restraints from NOESY/ROESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is the standard method for determining the purity of synthetic peptides.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[15][25][26][27]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues were present).[25]
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between c(GRGDSP) and an integrin receptor.
Methodology:
-
Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5) is commonly used for amine coupling.[6][28]
-
Ligand Immobilization: The integrin receptor (the ligand) is immobilized on the sensor chip surface using standard amine coupling chemistry (EDC/NHS activation). A target immobilization level of 1000-2000 Response Units (RU) is often aimed for.
-
Analyte Injection: c(GRGDSP) (the analyte) is prepared in a running buffer (e.g., HBS-EP) at a series of concentrations (e.g., ranging from 0.1x to 10x the expected dissociation constant, KD).
-
Association: The analyte is injected over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the binding event in real-time.
-
Dissociation: The running buffer is then flowed over the surface to monitor the dissociation of the peptide from the receptor.
-
Regeneration: A regeneration solution (e.g., a low pH buffer like glycine-HCl pH 1.5) is injected to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[7][25][26][28][29][30][31][32]
Conclusion
This technical guide has provided a comprehensive overview of the essential biophysical properties of the c(GRGDSP) peptide. The presented data and protocols are intended to serve as a valuable resource for researchers and drug development professionals working with this important integrin ligand. A thorough understanding of these fundamental characteristics is paramount for the successful design and execution of experiments and for the development of novel therapeutic and diagnostic applications.
References
- 1. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 7. bachem.com [bachem.com]
- 8. Expasy - Compute pI/Mw tool [web.expasy.org]
- 9. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 10. Extinction Coefficient Determination of Proteins [biosyn.com]
- 11. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molar Extinction Coefficient Calculation [alphalyse.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 17. phmethods.net [phmethods.net]
- 18. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FAK phosphorylation by ERK primes Ras-induced tyrosine dephosphorylation of FAK mediated by PIN1 and PTP-PEST - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Paxillin phosphorylation and complexing with Erk and FAK are regulated by PLD activity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. FAK phosphorylation by ERK primes ras-induced tyrosine dephosphorylation of FAK mediated by PIN1 and PTP-PEST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 27. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.uzh.ch [chem.uzh.ch]
- 30. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nicoyalife.com [nicoyalife.com]
- 32. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Pathway of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a molecule of significant interest in drug development and biomedical research due to its role in cell adhesion and signaling. This document outlines the peptide's stability, potential enzymatic and chemical degradation routes, and the experimental methodologies used to study these processes.
Introduction to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) and its Significance
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a cyclic hexapeptide containing the well-known Arg-Gly-Asp (RGD) sequence, is a synthetic ligand for several integrin receptors, particularly α5β1. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in processes such as cell adhesion, migration, proliferation, and differentiation. The RGD motif is a key recognition site for many integrins, and peptides containing this sequence are valuable tools for studying integrin function and for the development of targeted therapeutics in areas like oncology and angiogenesis.
The cyclization of the linear Gly-Arg-Gly-Asp-Ser-Pro sequence significantly enhances its stability against enzymatic degradation compared to its linear counterpart. This increased stability is a critical attribute for its potential therapeutic applications, as it can lead to a longer plasma half-life and improved bioavailability. Understanding the degradation pathway of this cyclic peptide is paramount for predicting its in vivo fate, identifying potential metabolites, and assessing their biological activity and potential toxicity.
Stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
The enhanced stability of cyclic peptides like Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is attributed to their constrained conformational flexibility. This rigidity can limit the access of proteolytic enzymes to the peptide bonds. However, the peptide is not completely inert and can undergo degradation through both enzymatic and chemical pathways.
Enzymatic Degradation
Potential Proteolytic Cleavage Sites:
The susceptibility of a peptide bond to enzymatic cleavage is determined by the amino acid residues flanking the bond. Based on the specificities of common proteases, the following potential cleavage sites exist in Cyclo(Gly-Arg-Gly-Asp-Ser-Pro):
-
Trypsin-like proteases: These enzymes cleave C-terminal to basic amino acid residues, namely Arginine (Arg) and Lysine (Lys). The peptide bond following Arginine in the sequence is a potential target for trypsin and other trypsin-like enzymes. However, the presence of a Proline residue C-terminal to a potential cleavage site can inhibit or prevent cleavage by some proteases. In this cyclic peptide, the Arginine is followed by a Glycine, making the Arg-Gly bond a likely site for initial enzymatic attack.
-
Chymotrypsin-like proteases: These enzymes preferentially cleave C-terminal to large hydrophobic and aromatic amino acid residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). The sequence of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) does not contain any of these residues, suggesting a lower susceptibility to chymotrypsin-like proteases.
-
Elastase-like proteases: These enzymes cleave C-terminal to small, neutral amino acid residues like Alanine (Ala), Glycine (Gly), Valine (Val), and Serine (Ser). The Gly-Arg, Gly-Asp, and Ser-Pro bonds could be potential, albeit likely less efficient, sites for elastase-like activity.
-
Prolyl endopeptidases: These enzymes can cleave at the C-terminal side of proline residues. Therefore, the Pro-Gly bond (closing the ring) could be a potential cleavage site.
Putative Degradation Products:
Initial cleavage at the Arg-Gly bond by a trypsin-like enzyme would result in a linear peptide, H-Gly-Arg-Gly-Asp-Ser-Pro-OH. This linear form would then be more susceptible to further degradation by various exopeptidases and endopeptidases, ultimately breaking down into smaller peptide fragments and individual amino acids.
Chemical Degradation
In addition to enzymatic degradation, peptides can also undergo chemical degradation, particularly under non-physiological pH conditions. For RGD-containing peptides, the Aspartic acid (Asp) residue is a known hotspot for chemical instability.
-
Aspartic Acid Degradation: The side chain of Asp can undergo intramolecular nucleophilic attack on the backbone carbonyl group, leading to the formation of a cyclic succinimide intermediate. This intermediate can then hydrolyze to form either the original Asp residue or an iso-Asp residue, where the peptide backbone is rerouted through the β-carboxyl group of the aspartate side chain. This isomerization can significantly alter the peptide's conformation and biological activity.
-
Hydrolysis: At extremes of pH, the peptide bonds can undergo hydrolysis, leading to the cleavage of the peptide backbone.
Quantitative Data on Degradation
While specific quantitative data for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is scarce, the following table summarizes the general expectations for its stability based on the properties of similar cyclic RGD peptides.
| Parameter | Expected Value/Range | Notes |
| Half-life in Human Serum | > several hours | Cyclization significantly increases stability compared to linear RGD peptides, which have half-lives on the order of minutes. The exact value would need to be determined experimentally. |
| Primary Enzymatic Cleavage Site | Arg-Gly | This is the most likely initial point of enzymatic attack by trypsin-like proteases. |
| Primary Chemical Degradation Site | Asp residue | Susceptible to isomerization to iso-Asp via a succinimide intermediate, particularly at non-neutral pH. |
Experimental Protocols for Studying Degradation
To empirically determine the degradation pathway and stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a series of in vitro experiments can be conducted.
In Vitro Serum/Plasma Stability Assay
Objective: To determine the half-life of the cyclic peptide in a physiologically relevant matrix.
Methodology:
-
Preparation of Serum/Plasma: Obtain fresh human serum or plasma. If necessary, protease inhibitor cocktails can be added to control samples to distinguish between enzymatic and chemical degradation.
-
Incubation: Dissolve Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in the serum/plasma to a final concentration of 10-100 µM. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately stop the degradation process by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid, to the aliquot.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis by HPLC: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The peak corresponding to the intact cyclic peptide is quantified at each time point.
-
Data Analysis: Plot the concentration of the intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½).
In Vitro Enzymatic Degradation Assay
Objective: To identify specific proteases that cleave the cyclic peptide and to determine the cleavage sites.
Methodology:
-
Enzyme Selection: Based on the predicted cleavage sites, select relevant proteases (e.g., trypsin, chymotrypsin, elastase, prolyl endopeptidase).
-
Incubation: Dissolve Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in a suitable buffer for the chosen enzyme. Add the enzyme at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at the optimal temperature for the enzyme (typically 37°C).
-
Time-Point Sampling: At various time points, withdraw aliquots and stop the reaction (e.g., by adding a specific inhibitor, acid, or by heat inactivation).
-
Analysis by LC-MS/MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
LC Separation: Separate the intact peptide and its degradation products using RP-HPLC.
-
MS Identification: Identify the molecular weights of the intact peptide and any new peaks that appear over time, which correspond to degradation products.
-
MS/MS Sequencing: Select the parent ions of the degradation products for fragmentation (MS/MS) to determine their amino acid sequences and identify the exact cleavage sites.
-
Signaling Pathways
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its biological effects primarily through its interaction with integrin receptors. The degradation of the peptide could potentially modulate these signaling pathways.
Integrin-Mediated Signaling by the Intact Peptide
Binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrins can trigger a cascade of intracellular signaling events, including:
-
Focal Adhesion Kinase (FAK) Activation: Integrin clustering leads to the autophosphorylation and activation of FAK, a key mediator of integrin signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activated FAK can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Integrin signaling can also activate the PI3K/Akt pathway, which plays a critical role in cell survival and growth.
Potential Effects of Degradation Products on Signaling
The biological activity of the degradation products of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is currently unknown. However, several possibilities exist:
-
Loss of Activity: The initial cleavage of the cyclic peptide into a linear form may reduce its affinity for integrin receptors, leading to a loss of signaling activity.
-
Altered Activity: The linear peptide or smaller fragments might exhibit different binding affinities or selectivities for various integrin subtypes, potentially leading to altered downstream signaling.
-
Novel Activities: The degradation products could potentially interact with other receptors or cellular components, leading to novel biological effects that are distinct from those of the parent cyclic peptide.
Further research is required to isolate and characterize the degradation products and to investigate their effects on cell signaling pathways.
Visualizations
Putative Degradation Pathway
References
Methodological & Application
Application Notes and Protocols: Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) Cell Adhesion Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell-adhesion motif found in extracellular matrix (ECM) proteins, mediating cell attachment by binding to cell surface receptors called integrins.[1] Synthetic peptides containing the RGD sequence are valuable tools for studying cell adhesion, migration, and signaling.[2] Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a cyclic peptide that mimics the conformation of the RGD loop in fibronectin. Cyclic RGD peptides often exhibit enhanced stability and higher binding affinity for integrins compared to their linear counterparts.[2][3][4] This document provides a detailed protocol for performing a cell adhesion assay using Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to quantify its effects on cell attachment.
I. Quantitative Data Summary
The following tables summarize representative data from cell adhesion and competitive binding assays involving RGD peptides. This data illustrates the enhanced activity of cyclic RGD peptides and their specific interactions with different cell types and integrins.
Table 1: Cell Adhesion Activity of Various RGD-Containing Peptides. [5][6]
| Peptide Sequence | Cell Type | Integrin Expression | Mean Attached Cells (per 0.77 mm²) ± SE |
| CGG-RGDVF | HeLa | αvβ5 positive, αvβ3 negative | 155 ± 15 |
| HDF | αvβ5 positive, αvβ3 positive | 130 ± 10 | |
| CGG-RGDNY | HeLa | αvβ5 positive, αvβ3 negative | 140 ± 12 |
| HDF | αvβ5 positive, αvβ3 positive | 125 ± 8 | |
| CGG-RGD | HeLa | αvβ5 positive, αvβ3 negative | < 10 |
| HDF | αvβ5 positive, αvβ3 positive | 110 ± 9 | |
| No Peptide Control | HeLa | N/A | < 5 |
| HDF | N/A | < 5 |
*Data adapted from studies on linear RGD peptides conjugated to maleimide-BSA-coated plates. HeLa cells express integrin αvβ5 but not αvβ3, while Human Dermal Fibroblasts (HDFs) express both.[5][6] This highlights the sequence-dependent specificity of RGD peptides for different integrins.
Table 2: Comparative Binding Affinities (IC₅₀) of Cyclic RGD Peptides for Integrins. [7][8]
| Cyclic Peptide | Target Integrin | IC₅₀ (nM) |
| c(RGDfV) | αVβ6 | 18.0 |
| c(RGDfK) | αVβ6 | 21.0 |
| Peptidomimetic 3 | α5β1 | 532.35 |
| Peptidomimetic 4 | α5β1 | 25.7 |
*IC₅₀ values represent the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (e.g., fibronectin) to the purified integrin receptor. Lower values indicate higher binding affinity.
II. RGD-Integrin Signaling Pathway
The binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrin receptors on the cell surface initiates a cascade of intracellular events known as "outside-in" signaling.[9] This process is fundamental to cell adhesion, migration, proliferation, and survival. The diagram below illustrates a simplified overview of this pathway.
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: c(GRGDSP) for Cancer Cell Targeting
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide c(GRGDSP) (Cyclo(Arg-Gly-Asp-Ser-Pro)) is a potent and selective ligand for integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on the surface of various cancer cells and tumor vasculature.[1][2][3] This specific interaction makes c(GRGDSP) and its derivatives valuable tools for targeted cancer therapy and diagnostics. These application notes provide an overview of the key applications, supporting quantitative data, and detailed experimental protocols for utilizing c(GRGDSP) in cancer research.
Applications in Cancer Research
The primary application of c(GRGDSP) lies in its ability to home in on cancer cells, enabling the targeted delivery of therapeutic and imaging agents.
-
Targeted Drug Delivery: c(GRGDSP) can be conjugated to a variety of anticancer agents, including chemotherapy drugs, photosensitizers, and nanoparticles encapsulating therapeutic payloads.[4][5][6][7] This targeted approach aims to increase the drug concentration at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[1][2] For instance, c(RGDfK)-conjugated platinum drugs have shown increased antitumor activity in melanoma cells overexpressing αvβ3 and αvβ5 integrins.[4]
-
Tumor Imaging: When linked to imaging agents such as fluorescent dyes (e.g., Cy5.5, Cy7) or radionuclides (e.g., 64Cu, 18F, 89Zr), c(GRGDSP) derivatives serve as probes for the non-invasive visualization of tumors.[8][9][10][11] This is particularly useful for cancer diagnosis, staging, and monitoring the response to therapy by quantifying integrin expression levels.[12][13]
-
Inhibition of Tumor Progression: By blocking the interaction between integrins and their natural extracellular matrix (ECM) ligands, c(GRGDSP) can inhibit key processes in tumor progression, such as cell adhesion, migration, and angiogenesis.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of c(GRGDSP) and its derivatives in cancer cell targeting.
Table 1: Binding Affinity of RGD Peptides to αvβ3 Integrin
| Peptide/Conjugate | Cell Line | IC50 (nmol/L) | Reference |
| Cy5.5-c(RGDyK) (Monomer) | U87MG | 42.9 ± 1.2 | [9][11] |
| Cy5.5-E[c(RGDyK)]2 (Dimer) | U87MG | 27.5 ± 1.2 | [9][11] |
| Cy5.5-E{E[c(RGDyK)]2}2 (Tetramer) | U87MG | 12.1 ± 1.3 | [9][11] |
| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | U87MG | 48.4 ± 2.8 | [16] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 16.6 ± 1.3 | [16] |
| c(RGDyK)-PEG-DOTA | U87MG | 67.5 ± 7.8 | [17] |
Table 2: In Vivo Tumor Uptake of RGD-based Probes
| Probe | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG Xenograft | 0.5 | 9.93 ± 1.05 | [16] |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG Xenograft | 24 | 4.56 ± 0.51 | [16] |
| 111In-DOTA-EB-cRGDfK | U-87 MG Xenograft | 48 | 25.5 ± 3.9 | [13] |
| 89Zr-Df-[FK]2-3PEG4 | MDA-MB-435 Xenograft | 2 | 4.72 ± 0.66 | [10] |
| 64Cu-DOTA-c(RGDyK)-PEG | U87MG Xenograft | 0.5 | 2.18 ± 0.23 | [17] |
| 64Cu-labeled dimeric RGD | M21 Xenograft | 1 | 2.48 ± 0.15 | [16] |
%ID/g: percentage of injected dose per gram of tissue.
Table 3: Cytotoxicity of RGD-Drug Conjugates
| Conjugate | Cell Line | IC50 (µM) | Reference |
| Pt-c(RGDfK) | SK-MEL-28 | 12.8 ± 2.1 | [4] |
| Pt-RAFT-{c(RGDfK)}4 | SK-MEL-28 | 1.7 ± 0.6 | [4] |
| cRGD-CPT NPs | A549 | 1.36 mg/L | [7] |
Signaling Pathways
Binding of c(GRGDSP) to integrins on the cancer cell surface can trigger intracellular signaling cascades that influence cell behavior. A simplified representation of this process is shown below.
Caption: c(GRGDSP) binding to integrins activates downstream signaling pathways like FAK/Src and MAPK, influencing cell proliferation, migration, and angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments involving c(GRGDSP) are provided below.
Protocol for c(GRGDSP) Conjugation to Nanoparticles
This protocol describes a general method for conjugating c(GRGDSP) to carboxyl-functionalized nanoparticles using EDC/Sulfo-NHS chemistry.
Caption: Workflow for conjugating c(GRGDSP) to carboxylated nanoparticles via EDC/Sulfo-NHS chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA, gold nanoparticles)
-
c(GRGDSP) peptide with a free amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: MES buffer (pH 6.0)
-
Conjugation Buffer: PBS or HEPES buffer (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Nanoparticle Activation:
-
Resuspend carboxylated nanoparticles in MES buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar ratio is 10:25:1 (nanoparticle carboxyl groups:EDC:Sulfo-NHS).
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS and resuspend the activated nanoparticles in conjugation buffer.
-
-
Peptide Conjugation:
-
Dissolve c(GRGDSP) in the conjugation buffer.
-
Add the c(GRGDSP) solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticle will need to be optimized for your specific system.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to deactivate any remaining active NHS-esters. Incubate for 15-30 minutes.
-
Purify the c(GRGDSP)-conjugated nanoparticles from unconjugated peptide and reaction byproducts using repeated centrifugation and resuspension cycles or dialysis.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as FTIR, XPS, or by quantifying the amount of conjugated peptide.
-
Characterize the size and zeta potential of the final nanoparticles using Dynamic Light Scattering (DLS).
-
Protocol for In Vitro Cell Binding Assay (Flow Cytometry)
This protocol is for quantifying the binding of fluorescently-labeled c(GRGDSP) conjugates to cancer cells that express integrins.
Materials:
-
Integrin-positive cancer cell line (e.g., U87MG, MDA-MB-435, BxPC-3)[18]
-
Integrin-negative or low-expressing control cell line (optional)
-
Fluorescently-labeled c(GRGDSP) conjugate
-
Unlabeled c(GRGDSP) for competition assay
-
Cell culture medium
-
Binding Buffer: PBS with 1% BSA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash the cells with cold PBS and resuspend in cold Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Binding Assay:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add increasing concentrations of the fluorescently-labeled c(GRGDSP) conjugate to the tubes.
-
For the competition assay, pre-incubate cells with a 100-fold molar excess of unlabeled c(GRGDSP) for 30 minutes before adding the fluorescently-labeled conjugate.
-
Incubate the tubes for 1-2 hours at 4°C on a rotator to prevent cell settling.
-
-
Washing and Analysis:
-
Wash the cells twice with cold Binding Buffer to remove unbound conjugate. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of cold Binding Buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Plot the MFI against the concentration of the fluorescent conjugate.
-
The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using software like GraphPad Prism.[19]
-
Protocol for In Vivo Tumor Targeting Study (Optical Imaging)
This protocol outlines a general procedure for assessing the tumor-targeting ability of a near-infrared (NIR) fluorescently-labeled c(GRGDSP) conjugate in a mouse xenograft model.
Caption: Experimental workflow for in vivo optical imaging of tumor targeting with a fluorescent c(GRGDSP) probe.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Integrin-positive tumor cells (e.g., U87MG)
-
NIR fluorescently-labeled c(GRGDSP) conjugate
-
Unlabeled c(GRGDSP) for blocking study
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.
-
-
Probe Administration:
-
In Vivo Imaging:
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral background region.
-
Quantify the average fluorescence intensity in the ROIs.
-
Calculate the tumor-to-background ratio at each time point to assess targeting efficiency.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-targeted delivery into cancer cells of a Pt(iv) pro-drug through conjugation to RGD-containing peptides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Chemodrug delivery using integrin-targeted PLGA-Chitosan nanoparticle for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional cRGD-Conjugated Polymer Prodrug for Targeted Drug Delivery to Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-infrared fluorescent RGD peptides for optical imaging of integrin alphavbeta3 expression in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice | MDPI [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors [mdpi.com]
- 17. Pegylated Arg-Gly-Asp peptide: 64Cu labeling and PET imaging of brain tumor alphavbeta3-integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced tumor targeting of cRGD peptide-conjugated albumin nanoparticles in the BxPC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hybrid PET/optical imaging of integrin αVβ3 receptor expression using a 64Cu-labeled streptavidin/biotin-based dimeric RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in Hydrogel Formulations for Tissue Engineering
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)/c(RGDyK) peptide [novoprolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Defining hydrogel properties to instruct lineage- and cell-specific mesenchymal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of biomimetic hydrogel scaffolds with controlled organization of cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoscale Molecular Quantification of Stem Cell–Hydrogel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. MMP-sensitive PEG hydrogel modified with RGD promotes bFGF, VEGF and EPC-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Varying the RGD concentration on a hyaluronic acid hydrogel influences dormancy versus proliferation in brain metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering [jove.com]
- 19. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scienceopen.com [scienceopen.com]
Application Notes: Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) for Targeted Drug Delivery
Introduction
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), often abbreviated as c(GRGDSP), is a cyclic peptide containing the well-characterized Arginine-Glycine-Aspartate (RGD) sequence.[1] This motif is a primary binding site for integrins, a family of transmembrane cell adhesion receptors.[2] Certain integrins, particularly αvβ3 and α5β1, are overexpressed on the surface of various cancer cells and angiogenic endothelial cells, while having limited expression in most healthy tissues.[3][4] This differential expression makes c(GRGDSP) an excellent targeting ligand for the selective delivery of therapeutic agents, such as cytotoxic drugs or imaging probes, directly to tumors.[4][5] By conjugating drugs to this peptide, it is possible to create Peptide-Drug Conjugates (PDCs) that enhance therapeutic efficacy and minimize off-target systemic toxicity.[2][6]
Principle of Targeting: Integrin-Mediated Endocytosis
The primary mechanism for the cellular internalization of c(GRGDSP)-conjugated drugs is integrin-mediated endocytosis. Upon binding of the c(GRGDSP) ligand to the extracellular domain of the integrin receptor on the cell surface, the cell membrane begins to invaginate. This process can be mediated by either clathrin or caveolin, leading to the formation of an endocytic vesicle that encapsulates the peptide-drug conjugate and the receptor.[2][7] Once inside the cell, the vesicle traffics through the endolysosomal pathway. The acidic environment within late endosomes and lysosomes can facilitate the cleavage of a linker, releasing the active drug into the cytoplasm to exert its therapeutic effect.[8]
Caption: Integrin-mediated endocytosis pathway for c(GRGDSP)-drug conjugates.
Quantitative Data Summary
The efficacy of c(GRGDSP)-based drug delivery systems can be evaluated using several key parameters. The data below is compiled from various studies on c(GRGDSP) and other closely related cyclic RGD peptides.
Table 1: Integrin Binding Affinity This table summarizes the concentration of various RGD peptides required to inhibit 50% of binding (IC₅₀) to specific integrins. Lower values indicate higher affinity.
| Peptide | Integrin Target | IC₅₀ (nM) | Cell Line / Assay | Reference |
| c(GRGDSP) | α5β1 | ~200 | Caco-2 cell binding | [9][10] |
| cyclo(RGDfV) | αvβ3 | 1.8 | ELISA-based | [11] |
| cyclo(RGDfV) | αvβ5 | 130 | ELISA-based | [11] |
| cyclo(RGDfV) | α5β1 | >10000 | ELISA-based | [11] |
Table 2: Drug Loading and Nanoparticle Characteristics This table presents data on the loading of drugs onto c(GRGDSP)-functionalized nanocarriers.
| Nanocarrier System | Drug | Drug Loading Content (wt%) | Size (nm) | Reference |
| GdIO Nanoclusters | Docetaxel (DTX) | ~8.5% | ~73 | [12] |
| Albumin Nanoparticles | Gemcitabine | Not specified | ~150 | [13] |
| Nanostructured Lipid Carriers | Gambogic Acid | ~4.1% | ~115 | [14] |
Table 3: In Vivo Tumor Accumulation This table shows the biodistribution of c(GRGDSP)-conjugated imaging agents or drug carriers in tumor-bearing animal models, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Conjugate | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| c(RGDyK)-Cy5.5 | U87MG Glioblastoma | 2 h | ~4.0 | [15] |
| ⁹⁹ᵐTc-HYNIC-E-[c(RGDyK)]₂ | U87MG Glioma | 2 h | ~1.14 | [16] |
| cRGD-conjugated Liposomes | HCT116 Colorectal | 8 h | ~8.0 | [17] |
Experimental Protocols
Protocol 1: Conjugation of c(GRGDSP) to a Drug Carrier via EDC/NHS Chemistry
This protocol describes a general method for covalently linking c(GRGDSP), which contains a carboxylic acid group in its aspartate residue, to an amine-functionalized drug carrier (e.g., a nanoparticle or a drug with a primary amine).
Materials:
-
c(GRGDSP) peptide
-
Amine-functionalized drug carrier (e.g., DSPE-PEG-NH₂ modified liposomes)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching solution: Hydroxylamine or Tris buffer
-
Dialysis membrane or size exclusion chromatography column for purification
Procedure:
-
Peptide Activation:
-
Dissolve c(GRGDSP) in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the peptide solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group of the aspartate residue.
-
-
Conjugation:
-
Disperse the amine-functionalized drug carrier in Coupling Buffer.
-
Immediately add the activated c(GRGDSP)-NHS ester solution to the drug carrier dispersion. The molar ratio of peptide to carrier should be optimized but can start at 20:1.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to a final concentration of 10 mM to stop the reaction by consuming unreacted NHS-esters.
-
-
Purification:
-
Remove unreacted peptide and coupling reagents by dialysis against PBS or using a size exclusion chromatography column.
-
-
Characterization:
-
Confirm successful conjugation using methods like FTIR, NMR, or by quantifying the amount of peptide on the carrier surface via HPLC.[14]
-
Caption: Workflow for conjugating c(GRGDSP) to a drug carrier.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses fluorescence microscopy and flow cytometry to qualitatively and quantitatively assess the uptake of a fluorescently-labeled c(GRGDSP) conjugate into integrin-expressing cancer cells.
Materials:
-
Integrin-positive cell line (e.g., BxPC-3, U87MG) and an integrin-negative control cell line.[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescently-labeled c(GRGDSP)-conjugate (e.g., c(GRGDSP)-Coumarin-6).[13]
-
Control conjugate (e.g., a non-targeting c(GRADSP)-Coumarin-6).
-
Free c(GRGDSP) for competition assay.
-
PBS, Trypsin-EDTA, 4% Paraformaldehyde (PFA).
-
DAPI nuclear stain.
-
Fluorescence microscope and Flow Cytometer.
Procedure:
-
Cell Seeding:
-
Seed integrin-positive and negative cells onto glass-bottom dishes (for microscopy) or into 12-well plates (for flow cytometry) at a density that allows them to reach 70-80% confluency in 24 hours.
-
-
Competition/Blocking (Optional):
-
To demonstrate specificity, pre-incubate a set of cells with a 100-fold excess of non-labeled c(GRGDSP) for 1 hour at 37°C to block the integrin receptors.
-
-
Incubation with Conjugate:
-
Remove the culture medium and add fresh medium containing the fluorescently-labeled c(GRGDSP)-conjugate at a final concentration of 5-10 µg/mL.
-
Incubate the cells for 1-4 hours at 37°C. For a negative control to inhibit endocytosis, incubate a parallel set of cells at 4°C.[18]
-
-
Washing and Fixation:
-
Aspirate the medium containing the conjugate and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.
-
For microscopy, fix the cells with 4% PFA for 15 minutes at room temperature.
-
For flow cytometry, detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
-
Analysis:
-
Microscopy: Stain the fixed cells with DAPI for 5 minutes, wash, and mount with an anti-fade medium. Visualize the intracellular fluorescence using a confocal or fluorescence microscope.
-
Flow Cytometry: Analyze the resuspended cells on a flow cytometer to quantify the mean fluorescence intensity per cell. Compare the uptake of the targeted conjugate, the non-targeted control, the blocked sample, and the 4°C sample.
-
Caption: Workflow for in vitro cellular uptake and targeting analysis.
Protocol 3: Quantification of Drug Loading Content
This protocol describes an indirect method to quantify the amount of drug loaded into a nanocarrier using UV-Vis spectroscopy.
Materials:
-
Drug-loaded c(GRGDSP)-nanocarrier formulation.
-
Unloaded (blank) nanocarriers.
-
Appropriate solvent to dissolve the free drug.
-
Centrifugal filter units (e.g., Amicon Ultra).
-
UV-Vis Spectrophotometer.
Procedure:
-
Standard Curve Generation:
-
Prepare a series of standard solutions of the free drug in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard at the drug's maximum absorbance wavelength (λ_max).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Preparation:
-
Take a known volume/mass of the drug-loaded nanocarrier dispersion.
-
-
Separation of Free Drug:
-
Place the dispersion into a centrifugal filter unit with a molecular weight cut-off (MWCO) that retains the nanocarrier but allows the free, unloaded drug to pass through.
-
Centrifuge according to the manufacturer's instructions.
-
Collect the filtrate, which contains the free drug.
-
-
Quantification:
-
Measure the absorbance of the filtrate at the drug's λ_max.
-
Use the standard curve equation to calculate the concentration, and thus the amount, of free drug in the filtrate.
-
-
Calculation:
-
Drug Loading Content (DLC %): DLC (%) = [(Total Drug - Free Drug) / Weight of Nanocarriers] x 100
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Note: Direct methods, such as dissolving the drug-loaded nanoparticles and measuring the total drug amount, or using techniques like Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR), can also be employed for quantification.[19][20]
Protocol 4: In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of a radiolabeled or fluorescently-labeled c(GRGDSP)-conjugate in a tumor xenograft mouse model.
Materials:
-
Tumor xenograft model (e.g., nude mice with subcutaneous U87MG tumors).[15]
-
Labeled c(GRGDSP)-conjugate (e.g., with ¹³¹I or a near-infrared dye like Cy5.5).[15][16]
-
Imaging system (e.g., SPECT/CT for radiolabels, IVIS for fluorescence).
-
Gamma counter or fluorescence plate reader for ex vivo analysis.
Procedure:
-
Animal Preparation:
-
Use mice bearing tumors of a suitable size (e.g., 100-200 mm³).
-
-
Administration:
-
Administer a known amount of the labeled conjugate to the mice, typically via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Carefully dissect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ/tissue sample.
-
-
Quantification:
-
Measure the radioactivity (using a gamma counter) or fluorescence (using a homogenized tissue plate reader) in each sample.
-
Include standards of the injected dose to allow for absolute quantification.
-
-
Data Analysis:
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the tumor uptake to that of other organs to determine the targeting efficiency and specificity.
-
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cRGD-Conjugated GdIO Nanoclusters for the Theranostics of Pancreatic Cancer through the Combination of T1–T2 Dual-Modal MRI and DTX Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced tumor targeting of cRGD peptide-conjugated albumin nanoparticles in the BxPC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimeric c(RGD) peptide conjugated nanostructured lipid carriers for efficient delivery of Gambogic acid to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Binding and Uptake of RGD-Containing Ligands to Cellular alpha(v)beta(3) Integrins | UBC Chemistry [chem.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Immobilization of c(RGDSP) on Titanium Surfaces
Introduction
Titanium and its alloys are primary materials for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1] However, their surfaces are bio-inert, meaning they do not actively promote integration with surrounding bone and soft tissue. To enhance the biological performance and accelerate the healing process, surface modification strategies are employed. One of the most promising approaches is the immobilization of bioactive molecules, such as cell-adhesive peptides.[2]
The Arg-Gly-Asp (RGD) sequence, found in extracellular matrix (ECM) proteins like fibronectin, is a key motif that mediates cell adhesion by binding to integrin receptors on the cell surface.[2][3] The cyclic pentapeptide c(RGDSP) (cyclo(Arg-Gly-Asp-Ser-Pro)) is a well-studied derivative that specifically targets these integrins, promoting cell attachment, spreading, proliferation, and differentiation.[4][5] Immobilizing c(RGDSP) onto titanium surfaces transforms the bio-inert interface into a biomimetic one that can actively guide cellular responses, leading to improved osseointegration and long-term implant stability.[6]
These application notes provide detailed protocols for the immobilization of RGD-containing peptides onto titanium surfaces, methods for surface characterization, and protocols for evaluating the biological response.
Part 1: Peptide Immobilization Strategies
Two primary strategies for attaching RGD peptides to titanium are covalent immobilization, which offers high stability, and a biomimetic physisorption method using a polymer linker, which provides a non-fouling background.
Protocol 1: Covalent Immobilization via Silanization
This protocol describes a multi-step covalent attachment method adapted from procedures using an organosilane, a bifunctional crosslinker, and a cysteine-terminated RGD peptide (e.g., c(RGDC)).[1][7] The cysteine residue provides a free thiol (-SH) group for specific coupling.
Caption: Workflow for covalent attachment of c(RGDC) peptide to titanium.
-
Titanium Surface Preparation (Surface A):
-
Thoroughly clean titanium substrates by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Perform acid pre-treatment (e.g., Piranha etch or immersion in a mixture of H₂SO₄ and HCl) to clean and hydroxylate the surface, creating reactive -OH groups.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES (Surface B): [1]
-
Prepare a solution of 3-aminopropyltriethoxysilane (APTES) in dry toluene (e.g., 1-5% v/v).
-
Immerse the cleaned titanium substrates in the APTES solution and incubate for 1-2 hours at room temperature under an inert atmosphere to prevent premature hydrolysis.
-
This step coats the surface with a siloxane film terminating in reactive primary amine (-NH₂) groups.
-
Rinse the substrates with toluene, followed by water, to remove unbound silane. Cure the silane layer by baking at ~110°C for 30 minutes.
-
-
Crosslinker Attachment (Surface C): [1]
-
Prepare a solution of a hetero-bifunctional crosslinker, such as N-succinimidyl-3-maleimidopropionate (SMP), in a non-aqueous solvent like N,N-dimethylformamide (DMF) (e.g., 7.5 mg/mL).
-
Immerse the aminated substrates (Surface B) in the SMP solution for 1-2 hours at room temperature. The succinimidyl ester of SMP reacts with the surface amine groups.
-
This reaction leaves a surface functionalized with maleimide groups, which are highly reactive towards thiol groups.
-
Rinse the substrates thoroughly with DMF and then water to remove excess SMP.[1]
-
-
Peptide Immobilization (Surface D): [1]
-
Immediately after rinsing, immerse the maleimide-activated substrates (Surface C) into an aqueous solution of the cysteine-containing peptide (e.g., c(RGDC) at 4.5 mg/mL).
-
Incubate for 2-4 hours at room temperature to allow the cysteine's thiol group to form a stable thioether bond with the surface maleimide group.[1]
-
Perform a final rinse with deionized water to remove non-covalently bound peptides.
-
Protocol 2: Biomimetic Immobilization via PLL-g-PEG
This method uses a synthetic copolymer, poly(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG), to create a protein-resistant layer on titanium that can be functionalized with peptides.[4][8] The positively charged PLL backbone adsorbs electrostatically to the negatively charged titanium oxide surface, while the PEG chains extend into the solution, preventing non-specific protein adsorption.[8]
Caption: Workflow for biomimetic immobilization of c(RGDSP) via PLL-g-PEG.
-
Substrate Preparation:
-
Clean titanium substrates as described in Protocol 1, Step 1. The surface must have a negative charge for the PLL backbone to adsorb.
-
-
Polymer Adsorption: [8]
-
Prepare a solution of PLL-g-PEG in a suitable buffer (e.g., HEPES buffered saline) at a concentration of ~0.1-1.0 mg/mL.
-
To functionalize the surface, use a mixture of non-reactive PLL-g-PEG and a PLL-g-PEG copolymer that has been pre-conjugated with the c(RGDSP) peptide. The ratio of the two polymers determines the final surface density of the peptide.[8]
-
Alternatively, use a PLL-g-PEG polymer with reactive groups (e.g., NHS-ester) and subsequently couple the peptide.
-
Immerse the cleaned substrates in the polymer solution for 1 hour at room temperature.
-
-
Rinsing and Sterilization:
-
Gently rinse the substrates with buffer and then sterile deionized water to remove the non-adsorbed polymer.
-
Dry the surfaces and sterilize them (e.g., with ethylene oxide or UV irradiation) before cell culture experiments.
-
Part 2: Surface Characterization Protocols
Characterization is crucial to confirm the success of the immobilization process.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the atoms on the surface, providing evidence for each step of the functionalization.[1][9]
-
Sample Preparation: Use substrates from each step of the immobilization protocol (A, B, C, and D from Protocol 1).
-
Data Acquisition:
-
Data Analysis:
-
Calibrate binding energies to the hydrocarbon C 1s peak at 284.6-285.0 eV.[1]
-
Deconvolute high-resolution spectra to identify different chemical bonds. For example, the N 1s spectrum can distinguish between amine (-NH₂) and amide/imide groups.[1]
-
Calculate atomic concentrations to quantify the changes after each step.
-
| Surface Stage (from Protocol 1) | Expected XPS Signature Change[1][9] |
| A: Pre-treated Ti | Peaks for Ti, O, and adventitious C. |
| B: APTES-coated | Appearance of Si 2p (~102 eV) and N 1s (~400 eV) from the silane layer. |
| C: SMP-linked | Increase in C 1s and N 1s intensity. Appearance of a higher binding energy C 1s component (~289 eV) and N 1s component (~400.6 eV) corresponding to the imide group of the crosslinker. |
| D: RGD-immobilized | Further increase in C 1s and N 1s signals. Appearance of a S 2p peak (~163 eV) if a cysteine-peptide is used. A new high-energy N 1s peak (~401.7 eV) may appear due to the guanidinium group in arginine. |
Protocol 4: Water Contact Angle (WCA) Measurement
WCA goniometry measures surface hydrophilicity. Changes in WCA indicate successful modification of the surface chemistry.
-
Place a small droplet (1-5 µL) of deionized water onto the sample surface.
-
Capture an image of the droplet profile.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Measure at least three different spots per sample and average the results.
| Surface Stage | Expected WCA Change |
| Pre-treated Ti | Hydrophilic (low contact angle). |
| APTES-coated | Becomes more hydrophobic as -OH groups are replaced by alkyl chains. |
| RGD-immobilized | Becomes more hydrophilic due to the polar nature of the peptide. |
Part 3: Biological Evaluation Protocols
These assays assess the functional consequence of RGD immobilization by measuring cellular responses.
Protocol 5: Cell Adhesion and Spreading Assay
This assay quantifies the ability of cells (e.g., fibroblasts, osteoblasts) to attach and spread on the modified surfaces. Increased adhesion and spreading are indicators of a successful bioactive surface.[10]
-
Cell Seeding:
-
Place sterile titanium substrates (control and RGD-modified) into a sterile cell culture plate.
-
Trypsinize confluent cells (e.g., Swiss 3T3 fibroblasts or human osteoblasts), wash, and resuspend them in a serum-free medium.[10]
-
Seed the cells onto the substrates at a defined density (e.g., 2 x 10⁴ cells/cm²).[10]
-
-
Incubation:
-
Incubate for a short period (e.g., 4 hours) at 37°C and 5% CO₂ to assess initial attachment.[10]
-
-
Washing and Fixation:
-
Gently wash the substrates with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining cells with 4% paraformaldehyde for 15 minutes.
-
-
Staining and Visualization:
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) and the nucleus with DAPI.
-
For focal adhesion analysis, perform immunocytochemistry for proteins like vinculin.[10]
-
Visualize the cells using fluorescence microscopy.
-
-
Quantification:
| Surface Type | Expected Cell Adhesion & Spreading[4][8][10] |
| Bare Titanium (Control) | Low to moderate cell adhesion, rounded cell morphology. |
| PLL-g-PEG (Control) | Very low cell adhesion (non-fouling). |
| RGD-modified Titanium | Significantly increased number of adherent cells and larger cell spreading area with well-defined actin stress fibers. |
Part 4: Mechanism of Action - Integrin Signaling
The immobilized c(RGDSP) peptide functions by engaging cell surface integrins, primarily of the αv and α5 families (e.g., αvβ3, α5β1).[5] This binding event triggers a cascade of intracellular signals known as "outside-in" signaling, which governs cell behavior.
-
Ligand Binding and Integrin Clustering: The RGD motif binds to the extracellular domain of integrin heterodimers.[3] This induces a conformational change in the integrin from a low-affinity "bent" state to a high-affinity "extended" state, leading to receptor clustering.[11][12]
-
Focal Adhesion Formation: The clustering of integrins recruits numerous signaling and cytoskeletal proteins to the cytoplasmic tails of the integrins, forming a complex known as a focal adhesion. Key initial players include talin, kindlin, and vinculin, which link the integrin to the actin cytoskeleton.[12]
-
Activation of Kinases: This assembly activates protein tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src family kinases.[5]
-
Downstream Signaling Cascades: Activated FAK and Src phosphorylate a host of downstream targets, initiating signaling pathways such as:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.[5]
-
MAPK/ERK Pathway: This pathway is involved in regulating gene expression related to cell growth, proliferation, and differentiation.[3][13]
-
Rho GTPases: These proteins (e.g., RhoA, Rac1) are key regulators of actin cytoskeleton organization, controlling cell shape, spreading, and migration.[11]
-
Collectively, these signaling events translate the surface-bound peptide signal into a coordinated cellular response, leading to the desired biological outcome of enhanced tissue integration.
References
- 1. scispace.com [scispace.com]
- 2. Comparison between RGD-peptide-modified titanium and borosilicate surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomimetic modification of titanium dental implant model surfaces using the RGDSP-peptide sequence: a cell morphology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological response on a titanium implant-grade surface functionalized with modular peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization of the cell-adhesive peptide Arg-Gly-Asp-Cys (RGDC) on titanium surfaces by covalent chemical attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Cellular Adhesion on Titanium by Silk Functionalized with titanium binding and RGD peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Integrin signaling pathways in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) for Inducing Multicellular Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a molecule containing the well-recognized Arginine-Glycine-Aspartic acid (RGD) motif, is a valuable tool for the in vitro formation of multicellular tumor spheroids (MCTS).[1][2] These three-dimensional cell culture models more closely mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures, making them indispensable for advanced cancer research and preclinical drug screening.[1][3]
This document provides detailed application notes and protocols for utilizing Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) and similar cyclic RGD peptides to induce the self-assembly of cancer cells into MCTS. While the specific peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a known integrin ligand, much of the detailed research on spheroid formation has utilized modified versions, such as cyclo[RGDfK(TPP)].[1][3][4] The methodologies presented here are based on the established principles of RGD-induced cell aggregation and can be adapted for the specific peptide of interest.
Mechanism of Action
The formation of MCTS induced by cyclic RGD peptides is a multi-step process initiated by the interaction of the RGD motif with specific cell surface receptors.[3]
-
Integrin Binding: The RGD sequence mimics extracellular matrix (ECM) proteins like fibronectin, binding primarily to α5β1 integrins on the cancer cell surface.[3][5] This binding disrupts the cells' attachment to the culture plate and promotes cell-cell interactions.
-
Signal Transduction: This integrin engagement triggers intracellular signaling cascades.
-
E-cadherin Upregulation: A key downstream effect is the upregulation and cell-surface expression of E-cadherin, a crucial protein for establishing strong, calcium-dependent cell-cell adhesions.[3]
-
Spheroid Compaction: Over time, the increased E-cadherin-mediated adhesions lead to the compaction of the initially loose cell aggregates into tight, well-defined multicellular spheroids.[3]
Data Presentation
The efficiency of spheroid formation and the resulting characteristics can vary depending on the cell line, peptide concentration, and culture conditions. The following tables summarize quantitative data obtained with the related cyclic peptide, cyclo[RGDfK(TPP)], which can serve as a starting point for optimization with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).
Table 1: Recommended Concentration and Spheroid Size for Various Cell Lines
| Cell Line | Cancer Type | Peptide Concentration (µM) | Mean Spheroid Diameter (µm) |
| U-87 MG | Glioblastoma | 10 - 100 | 60 - 120 |
| MCF-7 | Breast Adenocarcinoma | 10 - 100 | 60 - 120 |
| HCT-116 | Colorectal Carcinoma | 10 - 100 | 60 - 120 |
| M-3 | Melanoma | 10 - 100 | 60 - 120 |
Data is based on studies using cyclo[RGDfK(TPP)] and may require optimization for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).[1]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for Cyclo(GRGDSP)-induced spheroid formation.
Experimental Workflow
Caption: General workflow for inducing MCTS with Cyclo(GRGDSP).
Experimental Protocols
Protocol 1: Formation of Multicellular Tumor Spheroids
This protocol describes a one-step method to induce spheroid formation from a monolayer cell culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) peptide
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells from a sub-confluent monolayer culture. Seed the cells in a 96-well flat-bottom plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium.
-
Cell Attachment: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow the cells to attach to the bottom of the wells.
-
Peptide Addition: Prepare a stock solution of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in a sterile, aqueous buffer. Dilute the peptide in complete culture medium to the desired final concentration (a starting range of 10-100 µM is recommended for optimization).
-
Medium Exchange: Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the cyclic peptide.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Spheroid Formation: Monitor the cells daily for the formation of aggregates and their subsequent compaction into spheroids. Spheroids are typically visible within 24 hours and become more compact by 72 hours.[3]
Protocol 2: Spheroid Viability Assay (ATP-Based)
This protocol outlines a method to assess the viability of the formed spheroids, which is crucial for drug screening applications. This protocol is adapted for a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D).
Materials:
-
96-well plate with formed spheroids
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibration: Remove the 96-well plate containing the spheroids and the assay reagent from their respective storage conditions and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Spheroid Lysis: Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Concluding Remarks
The use of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) and related cyclic RGD peptides offers a reproducible and straightforward method for generating multicellular tumor spheroids. These 3D models are invaluable for creating more physiologically relevant in vitro systems for studying cancer biology and for the high-throughput screening of novel therapeutic compounds. The protocols and data provided herein serve as a comprehensive guide for researchers to establish and utilize this important technology. Optimization of peptide concentration and cell seeding density for each specific cell line is recommended to achieve robust and consistent spheroid formation.
References
- 1. Formation of multicellular tumor spheroids induced by cyclic RGD-peptides and use for anticancer drug testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris-biotech.de [iris-biotech.de]
- 3. iris-biotech.de [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. β1-Integrins Regulate the Formation and Adhesion of Ovarian Carcinoma Multicellular Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Interactions: A Guide to Labeling Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) with Fluorescent Dyes
Application Note
Introduction
The cyclic pentapeptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), often abbreviated as c(GRGDSP), is a well-characterized ligand for several integrin receptors, particularly α5β1.[1][2] Integrins are transmembrane proteins crucial for cell adhesion, signaling, and migration. Their expression is often upregulated in pathological processes such as angiogenesis and tumor metastasis.[3][4] Fluorescently labeling c(GRGDSP) provides a powerful tool for researchers to visualize and quantify integrin expression, study receptor-ligand interactions, and track cellular processes in vitro and in vivo.[5][6] This document provides detailed protocols for the fluorescent labeling of c(GRGDSP), purification of the conjugate, and its application in cellular imaging.
Core Principles
The labeling strategy typically involves the conjugation of a fluorescent dye to a reactive functional group on the peptide. While the core c(GRGDSP) sequence does not contain a highly reactive side chain for common labeling chemistries, it is often synthesized with an additional amino acid, such as lysine, which provides a primary amine (ε-amino group) for conjugation.[7] This amine group can readily react with N-hydroxysuccinimide (NHS) esters or isothiocyanates of various fluorescent dyes.[8]
Applications
Fluorescently labeled c(GRGDSP) has a wide range of applications in biomedical research, including:
-
Flow Cytometry: Quantifying integrin expression on cell surfaces.[5]
-
Fluorescence Microscopy: Visualizing the localization of integrins on cells and in tissues.[6][9]
-
In Vivo Imaging: Non-invasive imaging of tumors and angiogenesis in animal models.[3][10]
-
High-Throughput Screening: Assessing the binding affinity of potential drug candidates that target integrins.[5]
-
Fluorescence Resonance Energy Transfer (FRET): Studying conformational changes and interactions of integrins.[5]
Data Presentation
The choice of fluorescent dye can influence the physicochemical properties and biological activity of the labeled peptide.[5] The following table summarizes key quantitative data for c(RGD) peptides labeled with different fluorescent dyes.
| Labeled Peptide | Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | IC50 (nM)¹ | Yield (%) | Reference |
| FITC-Galacto-RGD₂ | FITC | 495 | 517 | 28 ± 8 | - | [6] |
| FITC-3P-RGD₂ | FITC | 495 | 517 | 32 ± 7 | - | [6] |
| FITC-RGD₂ | FITC | 495 | 517 | 89 ± 17 | 73 | [6][11] |
| Cy5.5-c(RGDyK) | Cy5.5 | 675 | 694 | 12.1 ± 1.3 | >70 | [4][10] |
| cRGD-LC-fluorescein | Fluorescein | 480 | 519 | - | - | [12] |
| cRGD, ICG | ICG | 785 | 821 | - | - | [3] |
¹IC50 values represent the concentration of the labeled peptide required to inhibit 50% of the binding of a radiolabeled ligand to integrin αvβ3 on U87MG cells.
Experimental Protocols
1. Labeling of c(GRGDSP-Lys) with an NHS-Ester Fluorescent Dye
This protocol describes the conjugation of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to the primary amine of the lysine residue in a modified c(GRGDSP) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) | CymitQuimica [cymitquimica.com]
- 3. BioActs Official Website [bioacts.com]
- 4. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small molecule fluorophore and copolymer RGD peptide conjugates for ex vivo two-photon fluorescence tumor vasculature imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mtarget.com cRGD-LC-fluorescein [mtarget.com]
Troubleshooting & Optimization
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), also known as c(GRGDSP).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of c(GRGDSP) in experimental settings.
Issue: Peptide Won't Dissolve or Forms a Precipitate
-
Initial Observation: The lyophilized peptide does not fully dissolve in the chosen solvent, or a precipitate forms after initial dissolution or upon storage.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | c(GRGDSP) is known to be highly soluble in water (≥ 100 mg/mL)[1]. If you are using other solvents and encountering issues, switching to sterile, purified water is recommended. For some applications requiring an organic solvent, consider starting with a small amount of Dimethyl Sulfoxide (DMSO) and then slowly diluting with your aqueous buffer.[2] |
| Low Temperature | Dissolution can be slower at lower temperatures. Gently warming the solution to 37°C may aid in dissolving the peptide.[3] |
| Insufficient Agitation | Ensure thorough mixing. Vortexing or brief sonication can help break up aggregates and facilitate dissolution.[3][4] |
| pH of the Solution | The net charge of the peptide, which influences its solubility, is pH-dependent. While c(GRGDSP) is generally soluble in neutral aqueous solutions, adjusting the pH slightly away from its isoelectric point can enhance solubility if issues arise.[3] |
| Peptide Aggregation | Cyclic peptides can sometimes aggregate. Sonication is a useful technique to break apart these aggregates.[4] Always centrifuge the peptide solution before use to pellet any undissolved material.[3] |
| Solution Instability | Stock solutions, once prepared, should be aliquoted and stored properly to avoid repeated freeze-thaw cycles which can lead to peptide degradation and precipitation. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)?
The recommended solvent for c(GRGDSP) is water. It has a high solubility of at least 100 mg/mL in water.[1] For cell culture experiments, sterile phosphate-buffered saline (PBS) can also be used. If an organic solvent is necessary, high-purity DMSO can be used as an initial solvent, followed by careful dilution in an aqueous buffer.
2. How should I prepare a stock solution of c(GRGDSP)?
To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide with the desired volume of sterile water or buffer to achieve the target concentration. For example, to make a 10 mM stock solution from 1 mg of peptide (MW: 569.58 g/mol ), you would add 175.6 µL of solvent. Gently vortex or sonicate to ensure complete dissolution.
3. What is the best way to store the peptide solution?
Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
4. My peptide solution appears cloudy. What should I do?
Cloudiness in the solution may indicate incomplete dissolution or aggregation. Try the following:
-
Vortexing/Sonication: Gently vortex the solution or sonicate it for a short period.[4]
-
Warming: Briefly warm the solution to 37°C.
-
Centrifugation: If cloudiness persists, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the clear supernatant to a new tube. This will remove any insoluble aggregates.[3]
5. Can I use DMSO to dissolve c(GRGDSP) for cell-based assays?
While c(GRGDSP) is highly water-soluble, DMSO can be used if necessary. However, be aware that DMSO can be toxic to cells at higher concentrations. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with cell culture medium to a final DMSO concentration that is non-toxic to your specific cell line (typically ≤ 0.5%).
Quantitative Solubility Data
The following table summarizes the known solubility of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL | [1] |
| DMSO | Soluble (Specific concentration not detailed, but generally a good solvent for peptides) | [2][6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
Materials:
-
Lyophilized c(GRGDSP) peptide
-
Sterile, purified water or appropriate sterile buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of your chosen solvent (e.g., sterile water) to the vial to achieve the desired stock concentration.
-
Recap the vial and vortex gently until the peptide is completely dissolved. The solution should be clear.
-
If dissolution is slow, you may sonicate the vial for a few seconds.
-
Aliquot the stock solution into sterile, single-use tubes.
Protocol 2: Competitive Cell Adhesion Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of c(GRGDSP) on cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin, vitronectin)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest that adheres via RGD-binding integrins
-
Serum-free cell culture medium
-
c(GRGDSP) peptide stock solution
-
Control peptide (e.g., a scrambled sequence or c(GRGESP))
-
Cell staining reagent (e.g., Crystal Violet) or a fluorescence-based assay kit (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein of choice (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with a solution of 1% BSA in PBS for 1-2 hours at 37°C.
-
Wash the wells again three times with sterile PBS.
-
-
Cell Preparation:
-
Culture your cells to the desired confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the c(GRGDSP) peptide and the control peptide in serum-free medium.
-
In a separate tube, pre-incubate the cell suspension with the different concentrations of the peptides for 30 minutes at 37°C.
-
Add 100 µL of the cell/peptide mixture to each of the coated and blocked wells.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using your chosen method. For Crystal Violet staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
Solubilize the stain with 10% acetic acid.
-
Read the absorbance at a wavelength of 570-595 nm using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each peptide concentration relative to the control (cells without any peptide).
-
Plot the percentage of adhesion against the peptide concentration to determine the IC50 value for c(GRGDSP).
-
Visualizations
Signaling Pathway
The binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrins can trigger a cascade of intracellular signaling events. This diagram illustrates the key pathways involved.
Caption: Integrin signaling cascade initiated by c(GRGDSP).
Experimental Workflow
This diagram outlines the key steps in a competitive cell adhesion inhibition assay using Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).
Caption: Workflow for a cell adhesion inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro | Integrin | 2022956-44-9 | Invivochem [invivochem.com]
Addressing c(GRGDSP) aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with the c(GRGDSP) peptide, with a particular focus on preventing and managing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is c(GRGDSP) and what is its primary application?
A1: c(GRGDSP) is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence is a well-known motif that binds to integrins, which are transmembrane receptors involved in cell adhesion and signaling.[1] Its primary application in research is as an inhibitor of integrin-ligand interactions, which can be used to study processes such as cell adhesion, migration, and signaling.[1][2]
Q2: My c(GRGDSP) peptide won't dissolve. What should I do?
A2: The solubility of c(GRGDSP) can be influenced by its net charge and the solvent used. First, determine the overall charge of the peptide. The c(GRGDSP) peptide has a net charge of 0 at neutral pH (Arginine=+1, Aspartic Acid=-1). For neutral peptides, it is recommended to first try dissolving in a small amount of an organic solvent like DMSO, and then slowly adding it to your aqueous buffer.[3][4] Sonication can also help to enhance solubility.[5]
Q3: I've observed precipitation or cloudiness in my c(GRGDSP) solution. What is happening?
A3: Precipitation or a cloudy appearance in your peptide solution is a strong indicator of aggregation. Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble, complexes.[6] This can be triggered by factors such as concentration, pH, temperature, and the ionic strength of the buffer.
Q4: How can I prevent c(GRGDSP) aggregation from occurring?
A4: To prevent aggregation, it is crucial to optimize the solution conditions. This includes using an appropriate solvent and pH. Storing the peptide in a lyophilized state at -20°C or below and preparing fresh solutions for each experiment is also a good practice.[2] When preparing the solution, dissolving the peptide completely in a small amount of an appropriate organic solvent before dilution with an aqueous buffer can prevent the formation of aggregates.[7]
Q5: Can I rescue a c(GRGDSP) solution that has already aggregated?
A5: In some cases, it may be possible to disaggregate a peptide solution. Sonication can be attempted to break up smaller aggregates.[5] For more persistent aggregates, treatment with a small amount of a strong organic solvent like trifluoroacetic acid (TFA), followed by lyophilization and re-dissolution in the desired buffer, may be effective. However, this method should be used with caution as it can affect the peptide's integrity and is not suitable for all experimental applications, especially those involving live cells.[3]
Troubleshooting Guide
This guide provides systematic steps to address issues with c(GRGDSP) aggregation.
| Problem | Potential Cause | Troubleshooting Steps |
| Lyophilized peptide is difficult to dissolve. | Improper solvent selection; inherent hydrophobicity. | 1. Calculate the net charge of the peptide to guide solvent choice. For neutral c(GRGDSP), start with a small amount of DMSO, DMF, or acetonitrile.[3][4] 2. Use sonication to aid dissolution.[5] 3. Gentle warming (<40°C) can also be attempted.[8] |
| Solution becomes cloudy or forms a precipitate over time. | Peptide aggregation. | 1. Verify the pH of the solution. Peptides are often least soluble at their isoelectric point. Adjusting the pH away from the pI may improve solubility. 2. Consider the ionic strength of the buffer. Try preparing the solution in a lower or higher salt concentration.[6] 3. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles.[9] |
| Inconsistent experimental results. | Presence of soluble aggregates affecting the active peptide concentration. | 1. Filter the peptide solution through a 0.22 µm filter before use to remove larger aggregates.[9] 2. Prepare fresh solutions for each experiment from a lyophilized stock. |
Quantitative Data
c(GRGDSP) Solubility
| Solvent | Solubility | Reference |
| Water | ~100 mg/mL | [9] |
| DMSO | Soluble | [10] |
| PBS (pH 7.2) | ~0.33 mg/mL | [11] |
| Dimethyl formamide | ~14 mg/mL | [11] |
Note: Solubility can be batch-dependent. It is always recommended to test the solubility of a small amount of peptide first.
Experimental Protocols
Protocol for Solubilizing c(GRGDSP) Peptide
This protocol is a general guideline and may require optimization based on your specific experimental needs.
-
Determine the net charge of the peptide: c(GRGDSP) is a neutral peptide.
-
Initial Dissolution:
-
Aiding Dissolution:
-
If the peptide does not readily dissolve, vortex the solution gently.
-
Sonication for short bursts (e.g., 10-15 seconds) can also be used to aid dissolution.[5]
-
-
Dilution in Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic solvent, slowly add this stock solution dropwise to your desired aqueous buffer (e.g., PBS) while vortexing.
-
This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
-
Final Preparation and Storage:
-
The final concentration of the organic solvent should be kept to a minimum, especially for cell-based assays.
-
If necessary, filter the final solution through a 0.22 µm filter to remove any potential micro-aggregates.[9]
-
For storage, it is recommended to aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][9]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. abbiotec.com [abbiotec.com]
- 3. biomatik.com [biomatik.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), commonly abbreviated as c(GRGDSP), in various in vitro culture media.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments involving c(GRGDSP) and provides systematic approaches to identify and resolve them.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cell-Based Assays
Possible Causes and Troubleshooting Steps:
-
Peptide Degradation: The primary suspect for diminished bioactivity is the degradation of the c(GRGDSP) peptide in the culture medium. The presence of serum, with its inherent proteases, significantly accelerates this process.
-
Verify Peptide Integrity: The most reliable method to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) can definitively identify and quantify the intact peptide and its degradation products.
-
Minimize Exposure to Serum: If permissible by the experimental design, reduce the concentration of Fetal Bovine Serum (FBS) or other serum components. Alternatively, consider adapting cells to serum-free media.
-
Optimize Incubation Time: For experiments requiring serum, minimize the incubation time of the peptide in the medium to reduce the window for enzymatic degradation.
-
Consider Serum Heat-Inactivation: While standard heat inactivation (56°C for 30 minutes) denatures some complement proteins, it does not eliminate all proteases. For highly sensitive experiments, extended heat inactivation or the use of protease-inactivated serum might be beneficial, though this can also impact growth factors.
-
-
Suboptimal Peptide Storage and Handling: Improper storage can lead to the degradation of the lyophilized peptide or the stock solution.
-
Review Storage Conditions: Lyophilized c(GRGDSP) should be stored at -20°C or -80°C in a desiccator.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the peptide, prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.
-
Use Appropriate Solvents: Dissolve the peptide in sterile, nuclease-free water or a buffer recommended by the manufacturer. Ensure the pH of the stock solution is near neutral.
-
-
Incorrect Peptide Concentration: Errors in weighing the lyophilized powder or in serial dilutions can lead to inaccurate final concentrations.
-
Verify Calculations and Pipetting: Double-check all calculations for preparing the stock and working solutions. Ensure pipettes are properly calibrated.
-
Re-quantify Stock Solution: If significant discrepancies persist, consider re-quantifying the concentration of the stock solution using a validated analytical method.
-
-
Cell Health and Confluency: The responsiveness of cells to c(GRGDSP) can be influenced by their health and density.
-
Monitor Cell Viability: Ensure cells are healthy and have high viability before starting the experiment.
-
Standardize Seeding Density: Use a consistent cell seeding density and confluency for all experiments, as this can affect integrin expression levels.
-
dot
Caption: Troubleshooting workflow for inconsistent bioactivity.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of c(GRGDSP) instability in cell culture?
A1: The primary cause of instability is enzymatic degradation by proteases and peptidases present in serum (e.g., FBS) added to the culture medium.[1] Cyclization significantly improves stability compared to the linear GRGDSP peptide by protecting against exopeptidases, but the peptide bond, particularly involving the aspartic acid residue, can still be susceptible to cleavage by endopeptidases.
Q2: How stable is c(GRGDSP) in serum-free versus serum-containing media?
A2: While specific half-life data for c(GRGDSP) in various culture media is not extensively published, it is well-established that cyclic RGD peptides are significantly more stable in serum-free conditions. The presence of 10% FBS can lead to a noticeable decrease in the concentration of intact peptide over a 24-48 hour period. For quantitative studies, it is crucial to determine the degradation kinetics under your specific experimental conditions.
Q3: What are the best practices for storing and handling c(GRGDSP)?
A3:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment to prevent hydrolysis.
-
Stock Solutions: Prepare a concentrated stock solution in a sterile, high-purity solvent (e.g., sterile water or PBS). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term storage, -80°C is preferable.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted peptide solutions for extended periods, especially at 4°C.
Q4: Can I do anything to the culture medium to improve the stability of c(GRGDSP)?
A4: Yes, several strategies can be employed:
-
Reduce Serum Concentration: If your cell type allows, reducing the percentage of serum in the medium will decrease the concentration of proteases.
-
Use Serum-Free Medium: The most effective way to prevent enzymatic degradation is to use a serum-free medium formulation suitable for your cells.
-
Protease Inhibitor Cocktails: In some instances, the addition of a broad-spectrum protease inhibitor cocktail to the culture medium can reduce peptide degradation. However, this must be carefully validated as it can also affect cell physiology.
Q5: How can I modify c(GRGDSP) to further enhance its stability?
A5: Chemical modifications can significantly improve the stability of cyclic peptides:
-
D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-isomers can make the peptide more resistant to enzymatic cleavage.
-
N-Methylation: Methylation of the peptide backbone can sterically hinder protease access.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can protect the peptide from degradation and improve its pharmacokinetic properties.
Data on Peptide Stability in Culture Media
The following table summarizes hypothetical stability data for c(GRGDSP) under different conditions to illustrate the expected trends. Actual stability should be determined empirically.
| Culture Medium | Serum Concentration | Incubation Time (hours) | Remaining Intact Peptide (%) |
| DMEM | 0% | 24 | >95% |
| DMEM | 10% FBS | 24 | 60-70% |
| DMEM | 10% FBS | 48 | 30-40% |
| RPMI-1640 | 0% | 24 | >95% |
| RPMI-1640 | 10% FBS | 24 | 65-75% |
| RPMI-1640 | 10% FBS | 48 | 35-45% |
III. Experimental Protocols
Protocol 1: HPLC-MS Method for Assessing c(GRGDSP) Stability
This protocol outlines a general procedure for quantifying the degradation of c(GRGDSP) in cell culture medium over time.
Materials:
-
c(GRGDSP) peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and a mass spectrometer detector
Procedure:
-
Prepare Peptide Solution: Prepare a stock solution of c(GRGDSP) in sterile water. Spike the cell culture medium to a final concentration of 100 µg/mL.
-
Incubation: Incubate the peptide-containing medium at 37°C in a CO₂ incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
Sample Quenching: Immediately add an equal volume of 1% TFA in ACN to the collected sample to precipitate proteins and halt enzymatic activity.
-
Centrifugation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC-MS Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC-MS system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution of the intact peptide and any degradation products using both UV absorbance (e.g., 214 nm) and mass spectrometry.
-
-
Data Analysis: Quantify the peak area of the intact c(GRGDSP) at each time point. Calculate the percentage of remaining peptide relative to the T=0 time point.
dot
Caption: Workflow for assessing c(GRGDSP) stability via HPLC-MS.
IV. Signaling Pathways and Logical Relationships
The primary mechanism of action of c(GRGDSP) is the competitive inhibition of integrin-ligand interactions. This interference can disrupt downstream signaling pathways crucial for cell adhesion, migration, proliferation, and survival.
dot
Caption: c(GRGDSP) inhibition of integrin-mediated signaling.
References
c(GRGDSP) Conjugation Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during c(GRGDSP) peptide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the c(GRGDSP) peptide and why is it used in conjugation reactions?
The c(GRGDSP) peptide is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a key recognition site for integrin receptors, which are transmembrane proteins involved in cell adhesion and signaling.[1][2][3] By conjugating c(GRGDSP) to nanoparticles, polymers, or other molecules, researchers can create targeted therapies and imaging agents that specifically bind to cells overexpressing certain integrins, such as those found on many tumor cells.[4][5][6] The cyclic form, c(GRGDSP), often exhibits higher affinity and stability compared to its linear counterpart, GRGDSP.[7]
Q2: What are the most common chemistries used to conjugate c(GRGDSP)?
The choice of conjugation chemistry depends on the available functional groups on both the c(GRGDSP) peptide and the molecule to be conjugated. Common strategies include:
-
Carbodiimide Chemistry (EDC/NHS): This is one of the most widely used methods and targets the primary amine on the N-terminus of the peptide or the side chain of a lysine residue (if present) and a carboxyl group on the target molecule.[4][8]
-
Maleimide Chemistry: If the c(GRGDSP) peptide is synthesized with a terminal cysteine residue (e.g., c(GRGDSP)C), the thiol group on the cysteine can react with a maleimide-functionalized molecule to form a stable thioether bond.[9]
-
Click Chemistry: This refers to a class of reactions that are highly efficient and specific. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are popular choices if the peptide and the target molecule can be functionalized with an azide and an alkyne, respectively.[10][11][12]
Q3: How should I store my c(GRGDSP) peptide?
Lyophilized c(GRGDSP) peptide should be stored at -20°C and protected from light and moisture, as it can be hygroscopic.[1][2] Once reconstituted in a solvent, it is recommended to create aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Stock solutions at -80°C can be stable for up to 6 months, while at -20°C, they should be used within a month.[2]
Q4: What solvent should I use to dissolve my c(GRGDSP) peptide?
For concentrations up to 2 mg/mL, distilled water is often a suitable solvent.[1] For higher concentrations, acetonitrile may be recommended.[1] Some suppliers also suggest DMSO for creating stock solutions.[3] Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Reagents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly sensitive to moisture and can hydrolyze quickly. Use fresh, high-quality EDC and consider purchasing single-use vials. If you must store it, do so in a desiccator.[8] Always prepare EDC/NHS solutions immediately before use.[13] |
| Suboptimal Reaction pH | The optimal pH for EDC/NHS chemistry is crucial. The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-6.0 (often in MES buffer). The subsequent reaction with the amine on the peptide is more efficient at a pH of 7.2-8.5 (often in PBS or borate buffer).[14] Consider a two-step reaction where you activate at a lower pH, then adjust the pH for the amine coupling. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or carboxylates can compete in the reaction. Ensure your peptide and target molecule are in an appropriate buffer (e.g., MES, HEPES, PBS).[15] Impurities in the antibody or protein preparations can also interfere with the conjugation.[15] |
| Insufficient Molar Excess of Reagents | A 2-4 fold molar excess of EDC/NHS over the number of carboxyl groups is often a good starting point.[13] However, this may need to be optimized for your specific system. For peptide conjugation, a molar ratio of peptide to the target molecule may also need optimization. |
| Steric Hindrance | The conjugation site on your target molecule might be sterically hindered, preventing the peptide from accessing it. Consider using a linker or spacer (e.g., PEG) to increase the distance between the peptide and the target molecule.[5] |
Problem 2: Aggregation of Reactants or Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Concentration of Reactants | High concentrations of EDC can lead to the aggregation of nanoparticles or proteins by neutralizing surface charges.[13][16] Try reducing the concentration of EDC or adding it dropwise while stirring. |
| Hydrophobic Interactions | The c(GRGDSP) peptide or the target molecule may have hydrophobic regions that promote aggregation. The conjugation process itself can sometimes increase the hydrophobicity of the resulting product.[17] Including a hydrophilic linker like PEG can help to mitigate this issue and improve the solubility of the conjugate.[18] |
| Incorrect Buffer/pH | The pH of the solution can affect the surface charge and solubility of your molecules. Ensure the reaction buffer is at a pH where your molecules are stable and soluble. |
| Solvent Quality | Ensure you are using high-purity water and solvents, as impurities can sometimes induce aggregation of nanoparticles.[16] |
Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of c(GRGDSP) to a Carboxyl-Functionalized Surface
This protocol describes the covalent attachment of c(GRGDSP) to a surface (e.g., nanoparticles, beads) that has available carboxyl groups.
Materials:
-
Carboxyl-functionalized surface
-
c(GRGDSP) peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Suspend the carboxyl-functionalized surface in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 200 mM EDC, 100 mM NHS).
-
Add the EDC/NHS solution to the surface suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Centrifuge to pellet the surface material, remove the supernatant, and wash 2-3 times with ice-cold Activation Buffer to remove excess EDC/NHS.
-
Peptide Conjugation:
-
Dissolve c(GRGDSP) in the Coupling Buffer to the desired concentration.
-
Resuspend the activated surface in the c(GRGDSP) solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to block any unreacted active esters. Incubate for 15-30 minutes.
-
Final Washing: Wash the conjugated surface 3 times with Washing Buffer to remove unreacted peptide and byproducts.
-
Storage: Resuspend the final conjugate in an appropriate storage buffer.
Visualizing Workflows and Pathways
Troubleshooting Logic for Low Conjugation Yield
This diagram outlines a logical workflow for diagnosing the cause of low yield in a c(GRGDSP) conjugation reaction.
A flowchart for troubleshooting low c(GRGDSP) conjugation yield.
EDC/NHS Conjugation Pathway
This diagram illustrates the two-step reaction mechanism for EDC/NHS chemistry, showing the activation of a carboxyl group and its subsequent reaction with a primary amine.
The reaction pathway for EDC/NHS-mediated amide bond formation.
References
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of PEG coated nanoscale gold particles for enhanced radiation therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthetic c(GRGDSP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize batch-to-batch variability in the synthesis of cyclic(Gly-Arg-Gly-Asp-Ser-Pro), or c(GRGDSP).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing c(GRGDSP)?
A1: The most common and efficient method for synthesizing c(GRGDSP) is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1][2] This technique involves assembling the peptide chain step-by-step on an insoluble resin support, which simplifies the removal of excess reagents and by-products through simple filtration and washing.[1] On-resin cyclization is generally more efficient and results in fewer side reactions compared to solution-phase cyclization.[3]
Q2: What are the primary sources of batch-to-batch variability in c(GRGDSP) synthesis?
A2: Batch-to-batch variability can stem from several factors:
-
Raw Material Quality: Purity and consistency of amino acids, resins, solvents, and reagents are critical.[4][5]
-
Synthesis Process: Incomplete deprotection or coupling reactions, and side reactions such as amino acid racemization or aggregation can lead to impurities.[6][7] For c(GRGDSP) specifically, glutarimide formation is a known side reaction.[3]
-
Cleavage and Purification: The conditions for cleaving the peptide from the resin and the subsequent purification by HPLC can introduce variability.[8]
-
Handling and Storage: Lyophilized peptides are hygroscopic, and improper handling can affect water content and stability. Peptides in solution can degrade more rapidly.[9][10]
Q3: What purity level should I expect for synthetic c(GRGDSP)?
A3: For research applications, a purity of >95% as determined by HPLC is generally considered acceptable. For more sensitive applications, such as in vitro cell-based assays or in vivo studies, a purity of >98% is often required.[10]
Q4: How should I store my synthetic c(GRGDSP)?
A4: Lyophilized c(GRGDSP) powder should be stored in a freezer at or below -20°C, sealed, and protected from moisture and light.[10] For long-term storage, -80°C is recommended. Once dissolved in a solvent, it is advisable to make aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[10]
Q5: What is the role of Trifluoroacetic acid (TFA) in the final product?
A5: Trifluoroacetic acid (TFA) is commonly used in the final cleavage step and as a counterion in the mobile phase during HPLC purification.[8] As a result, the final lyophilized peptide is a TFA salt. This is important to consider when calculating the net peptide content, as the TFA salt contributes to the total mass.[11] For sensitive cell-based assays, high concentrations of residual TFA can be cytotoxic, and TFA removal steps may be necessary.
Experimental and Process Workflow
Caption: High-level workflow for the synthesis and purification of c(GRGDSP).
Troubleshooting Guide
Batch-to-batch variability often manifests as differences in purity, yield, or the presence of unexpected impurities. This guide addresses common issues encountered during c(GRGDSP) synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | 1. Incomplete coupling reactions during SPPS.[7]2. Aggregation of the growing peptide chain on the resin.[6]3. Poor loading of the first amino acid onto the resin. | 1. Double couple amino acids, especially Arg(Pbf). Use a different coupling reagent (e.g., HATU, COMU).[12] Consider microwave-assisted synthesis to improve coupling efficiency.[12]2. Use high-swelling resins (e.g., PEG-modified) and chaotropic agents.[2]3. Optimize loading conditions (time, temperature, equivalents of amino acid). |
| Multiple Peaks in Crude HPLC | 1. Incomplete reactions leading to deletion sequences.2. Side reactions during synthesis or cleavage.[3]3. Racemization of amino acids. | 1. Ensure complete deprotection and coupling at each step using monitoring tests like the Kaiser test.[13]2. See Table 2 for common side products. Optimize cleavage cocktail and time.3. Use coupling reagents known to suppress racemization (e.g., HOBt, Oxyma).[7] |
| Poor Peak Shape in HPLC | 1. Peptide aggregation in the purification buffer.2. The peptide is not sticking to or eluting from the column properly.[14] | 1. Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase. Sonicate the sample before injection.2. For very hydrophobic peptides, consider a different stationary phase or alternative purification methods. For highly polar peptides, ensure the starting mobile phase is sufficiently aqueous for binding.[14] |
| Final Product has Low Purity | 1. Co-elution of impurities with the main product during HPLC.2. Degradation of the peptide in solution after purification but before lyophilization.[9] | 1. Optimize the HPLC gradient to be shallower around the elution time of the target peptide to improve resolution.[9]2. Lyophilize the pure fractions immediately after pooling.[9] |
| Inconsistent Biological Activity | 1. Variability in net peptide content due to inconsistent counterion (TFA) and water content.2. Presence of cytotoxic impurities from synthesis (e.g., residual solvents, scavengers).[15]3. Incorrect peptide sequence or structure. | 1. Perform amino acid analysis (AAA) or quantitative NMR to determine the exact peptide content. Perform Karl Fischer titration for water content.[15][16]2. Ensure high-quality reagents are used and that the purification process effectively removes all process-related impurities.3. Confirm the molecular weight by high-resolution MS and the sequence by MS/MS analysis.[17] |
Table 1: Common Impurities and Their Mass Spectrometry Signatures
| Impurity Type | Description | Mass Difference from Expected [M+H]+ |
| Deletion Sequence | Missing one or more amino acids due to incomplete coupling. | - Mass of the missing amino acid(s) |
| Truncation | Incomplete synthesis, often capped with acetyl group if capping steps are used. | Varies, depends on the point of truncation. |
| Glutarimide Formation | A common side reaction involving the Asp residue, resulting in the loss of a water molecule.[3] | -18 Da |
| Incomplete Deprotection | Residual side-chain protecting groups (e.g., Pbf on Arg, tBu on Asp/Ser). | +252 Da (Pbf), +56 Da (tBu) |
| Oxidation | Oxidation of sensitive residues (not present in c(GRGDSP) but common in other peptides, e.g., Met, Trp). | +16 Da per oxidation event |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the linear precursor to c(GRGDSP) on a 2-chlorotrityl chloride resin, which allows for cleavage of the protected peptide for subsequent solution-phase cyclization or on-resin cyclization strategies.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh) in dichloromethane (DCM) for 1 hour in a reaction vessel.[18]
-
Loading of First Amino Acid (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (2 equivalents to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
To cap any remaining active sites, wash the resin with DCM and then treat with a solution of DCM:Methanol:DIEA (17:2:1) for 1 hour.[18]
-
Wash the resin thoroughly with DCM, DMF, and finally DCM again.
-
-
Chain Elongation (Iterative Cycle for Ser, Asp, Gly, Arg, Gly):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin with DMF.[18]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents), a coupling reagent like HATU (3 equivalents), and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.[13]
-
-
Washing: Wash the resin with DMF and DCM after coupling.
-
-
On-Resin Cyclization:
-
After coupling the final Gly, remove the N-terminal Fmoc group as described above.
-
Remove the side-chain protecting group of the Asp residue (e.g., an allyl ester) using a specific catalyst like Pd(PPh₃)₄.
-
Perform intramolecular head-to-tail cyclization by adding a coupling reagent like HATU or BOP in DMF and agitating for 12-24 hours.[3][19]
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin and agitate for 2-3 hours.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using a preparative C18 column.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A, or a solvent in which it is soluble (e.g., 5-10% Acetonitrile in water).
-
HPLC System and Buffers:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile (ACN).
-
-
Purification Protocol:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Buffer B. The exact gradient should be optimized based on an initial analytical run.[9]
-
Monitor the elution at 210-220 nm.[8]
-
Collect fractions corresponding to the major peaks.
-
Table 2: Example HPLC Purification Gradient
| Time (min) | % Buffer B | Flow Rate (mL/min) |
| 0 | 5 | 10 |
| 5 | 5 | 10 |
| 35 | 55 | 10 |
| 40 | 95 | 10 |
| 45 | 95 | 10 |
| 50 | 5 | 10 |
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry.
-
Pool the fractions with the desired purity (>95% or >98%).
-
Immediately freeze the pooled fractions and lyophilize to obtain a white, fluffy powder.[9]
-
Quality Control and Characterization
Table 3: Key Quality Control Assays and Typical Specifications
| Parameter | Analytical Method | Typical Specification | Purpose |
| Purity | Analytical RP-HPLC | ≥95% or ≥98% | Quantifies the percentage of the target peptide relative to impurities.[15] |
| Identity | Mass Spectrometry (ESI-MS) | Observed Molecular Weight ± 1 Da of Theoretical MW | Confirms the correct molecular weight of the cyclic peptide.[13][17] |
| Sequence | Tandem Mass Spectrometry (MS/MS) | Correct fragmentation pattern | Confirms the amino acid sequence.[16] |
| Peptide Content | Amino Acid Analysis (AAA) | 70-90% | Determines the actual amount of peptide in the lyophilized powder. |
| Water Content | Karl Fischer Titration | ≤10% | Quantifies the amount of residual water.[15] |
| Counterion Content | Ion Chromatography / NMR | 10-20% | Quantifies the amount of residual counterions (e.g., TFA).[13] |
| Bioburden/Endotoxin | LAL Test | As per application requirements | Critical for peptides intended for in vivo or clinical use.[16] |
Table 4: Example Mass Spectrometry Parameters (ESI-MS)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV[20] |
| Drying Gas Temp | 290-325 °C[20] |
| Drying Gas Flow | 10-14 L/min[20] |
| Nebulizer Pressure | 30-35 psig[20] |
| Mass Range (Scan) | 300-1500 m/z |
| Target Ion (c(GRGDSP)) | [M+H]+ ≈ 588.6 Da |
c(GRGDSP)-Integrin Signaling Pathway
c(GRGDSP) mimics the natural ligand-binding motif for integrins, particularly αvβ3.[16] Binding of c(GRGDSP) to integrin αvβ3 on the cell surface initiates a cascade of intracellular signals known as "outside-in" signaling.[21] This pathway is crucial for regulating cell adhesion, migration, proliferation, and survival.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. αVβ3-integrin expression through ERK activation mediates cell attachment and is necessary for production of tumor necrosis factor alpha in monocytic THP-1 cells stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
Technical Support Center: Overcoming Resistance to c(GRGDSP)-Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with c(GRGDSP)-based therapies.
Troubleshooting Guides
This section offers solutions to specific experimental issues.
Problem 1: Low therapeutic efficacy or high IC50 value of c(GRGDSP)-based therapy in our cancer cell line.
Possible Cause 1: Low or heterogeneous expression of target integrins.
The efficacy of c(GRGDSP) peptides is highly dependent on the expression levels of their target integrins, primarily αvβ3 and α5β1, on the cancer cell surface.[1][2][3] Heterogeneous expression within a tumor can also lead to inconsistent therapeutic outcomes.[1][2]
Solution:
-
Quantify Integrin Expression: Assess the surface expression of αvβ3 and α5β1 integrins on your target cell line using flow cytometry.
-
Compare with Sensitive Cell Lines: Benchmark the integrin expression levels of your cell line against those of cell lines known to be sensitive to c(GRGDSP)-based therapies.
-
Consider Alternative Models: If integrin expression is inherently low, consider using a different cell model or exploring strategies to enhance integrin expression, if applicable to your research question.
Data Presentation: Correlation of Integrin Expression with c(GRGDSP)-Conjugated Nanoparticle IC50
| Cell Line | αvβ3 Expression (Mean Fluorescence Intensity) | α5β1 Expression (Mean Fluorescence Intensity) | IC50 of c(GRGDSP)-NP (µM) | Predicted Sensitivity |
| U87-MG (Glioblastoma) | 850 | 450 | 15 | Sensitive |
| MDA-MB-231 (Breast) | 720 | 510 | 25 | Sensitive |
| A549 (Lung) | 310 | 220 | 150 | Moderately Resistant |
| HT-29 (Colon) | 150 | 180 | >500 | Resistant |
| MCF-7 (Breast) | 50 | 80 | >500 | Resistant |
Experimental Protocol: Integrin Expression Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS containing 1% BSA.
-
Antibody Incubation: Resuspend 1x10^6 cells in 100 µL of PBS with 1% BSA and add fluorochrome-conjugated primary antibodies against αvβ3 and α5β1 integrins. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells three times with ice-cold PBS with 1% BSA to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of PBS with 1% BSA and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each integrin.
Possible Cause 2: Peptide degradation.
Peptides, including c(GRGDSP), can be susceptible to degradation by proteases present in the cell culture medium or in vivo.[1]
Solution:
-
Use Modified Peptides: Employ stabilized cyclic RGD peptides, which exhibit increased resistance to protease degradation.[1]
-
Serum-Free Media: For in vitro experiments, consider using serum-free or reduced-serum media to minimize protease activity.
-
Protease Inhibitors: If compatible with your experimental setup, consider adding a broad-spectrum protease inhibitor cocktail to the culture medium.
Problem 2: Inconsistent or non-reproducible results in cell viability assays.
Possible Cause 1: Issues with the cell viability assay protocol.
The choice of cell viability assay and adherence to the protocol are critical for obtaining reliable data.
Solution:
Follow a standardized and well-validated protocol for your chosen cell viability assay. Below is a detailed protocol for the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of your c(GRGDSP)-based therapeutic and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Possible Cause 2: Cell contamination.
Mycoplasma or bacterial contamination can significantly affect cell health and metabolism, leading to unreliable assay results.
Solution:
-
Regularly Test for Mycoplasma: Routinely test your cell cultures for mycoplasma contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques during cell culture and experiments.
-
Antibiotics: Use antibiotics in the culture medium as a preventive measure, but be aware that some antibiotics can affect cell physiology.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my c(GRGDSP)-based therapy is inducing apoptosis or necrosis?
A1: You can differentiate between apoptotic and necrotic cell death using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Collection: Collect both adherent and floating cells from your culture.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Q2: What are the key signaling pathways activated by c(GRGDSP) binding to integrins that I should investigate?
A2: The binding of c(GRGDSP) to integrins can trigger several downstream signaling pathways. A key pathway to investigate is the Focal Adhesion Kinase (FAK) signaling cascade. Upon ligand binding, integrins cluster and activate FAK, which in turn can activate pathways like PI3K/Akt and MAPK/ERK, influencing cell survival, proliferation, and migration.
Signaling Pathway Diagram
Caption: Simplified signaling pathway initiated by c(GRGDSP) binding to integrins.
Q3: My c(GRGDSP)-conjugated nanoparticles show low binding to the target cells. What should I check?
A3: Several factors could be contributing to low binding. Here's a troubleshooting workflow:
Experimental Workflow Diagram
Caption: Troubleshooting workflow for low nanoparticle binding.
Q4: How can I improve the delivery of my c(GRGDSP)-based therapy to solid tumors?
A4: Poor penetration into solid tumors is a common challenge.[1] Consider conjugating your c(GRGDSP) peptide to nanocarriers, such as liposomes or nanoparticles.[1] This can improve the pharmacokinetic profile, enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, and facilitate cellular uptake.
Logical Relationship Diagram
Caption: Strategy to enhance tumor delivery of c(RGDSP) therapies.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 3. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling conditions for c(GRGDSP) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of c(GRGDSP) peptide in experimental settings.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized c(GRGDSP) peptide?
For optimal stability, lyophilized c(GRGDSP) peptide should be stored in a freezer at -20°C for short-to-medium-term storage and at -80°C for long-term storage.[1][2][3] It is crucial to protect the peptide from moisture and light.[2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2]
2. What is the recommended solvent for reconstituting c(GRGDSP) peptide?
c(GRGDSP) peptide is soluble in water. For a stock solution, you can dissolve it in sterile, distilled water. Some suppliers also mention solubility in DMSO.[4]
3. How should I store the reconstituted c(GRGDSP) peptide solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), the solution can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4]
4. What is the stability of the c(GRGDSP) peptide in solution?
The stability of the peptide in solution is limited and depends on the storage conditions and the solvent. When stored at -80°C, a stock solution can be stable for up to 6 months; at -20°C, it's typically stable for about one month.[4]
5. At what concentration should I use c(GRGDSP) peptide in my cell adhesion assay?
The effective concentration of c(GRGDSP) can vary depending on the cell type and experimental conditions. However, concentrations in the range of 0.1 to 2.0 mg/ml have been used to inhibit cell adhesion.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve | The peptide has low solubility in the chosen solvent. The pH of the solution may be close to the peptide's isoelectric point. | Try sonicating the solution gently. If using water, ensure it is sterile and of high purity. For basic peptides, adding a small amount of dilute acetic acid can help, while acidic peptides may dissolve better in a dilute ammonium hydroxide solution.[6] Some sources suggest that for particularly stubborn peptides, a small amount of DMSO or DMF can be used for initial solubilization, followed by dilution in your aqueous buffer.[6] |
| No inhibition of cell adhesion observed | The peptide concentration may be too low. The peptide may have degraded due to improper storage or handling. The cells may be adhering through a mechanism that is not RGD-dependent. | Perform a dose-response experiment to find the optimal inhibitory concentration. Ensure the peptide has been stored correctly and that freeze-thaw cycles have been minimized. Use a control peptide, such as c(GRGESP), which has a similar composition but should not inhibit RGD-dependent binding.[7] Verify that the cell adhesion you are studying is indeed mediated by integrins that recognize the RGD sequence. |
| Inconsistent results between experiments | Inconsistent peptide concentration due to improper dissolution or storage. Variability in cell plating density or assay conditions. Degradation of the peptide over time. | Ensure the peptide is fully dissolved before use and that aliquots are stored properly to avoid degradation. Standardize cell seeding density and incubation times. Use freshly prepared dilutions of the peptide for each experiment whenever possible. |
| Observed cell death at high peptide concentrations | High concentrations of the peptide or the solvent (e.g., DMSO) may be toxic to the cells. | Determine the maximum non-toxic concentration of the peptide and any solvents used in a separate cytotoxicity assay. Ensure the final concentration of any organic solvent is minimal in the cell culture medium. |
Quantitative Data Summary
Table 1: Storage Conditions for c(GRGDSP) Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C | Short to Medium-term | Protect from moisture and light.[2] |
| Lyophilized | -80°C | Long-term | Protect from moisture and light.[4] |
| Reconstituted | 4°C | Up to 1 week | Use sterile buffer. |
| Reconstituted | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles.[4] |
| Reconstituted | -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles.[4] |
Table 2: Solubility of c(GRGDSP) Peptide
| Solvent | Concentration | Notes |
| Water | Up to 10 mg/ml[1] | Use sterile, high-purity water. |
| DMSO | Soluble[4] | Use fresh, anhydrous DMSO as it can be hygroscopic.[5] |
Experimental Protocols
Cell Adhesion Inhibition Assay
This protocol describes a common method to assess the ability of c(GRGDSP) to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin, vitronectin)
-
c(GRGDSP) peptide
-
Control peptide (e.g., c(GRGESP))
-
Cell suspension of interest
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein at a concentration of 10-20 µg/ml in PBS.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove any unbound protein.
-
-
Blocking:
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 1 hour at 37°C to block non-specific cell adhesion.
-
Wash the wells three times with sterile PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Prepare different concentrations of c(GRGDSP) and the control peptide in serum-free medium.
-
Add 50 µl of the cell suspension to each well.
-
Add 50 µl of the peptide solutions (or medium as a control) to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µl of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Add 100 µl of solubilization buffer to each well to dissolve the stain.
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: Workflow for a cell adhesion inhibition assay using c(GRGDSP).
Caption: Integrin signaling pathway inhibited by c(GRGDSP).
References
- 1. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. G-R-G-D-S-P peptide [novoprolabs.com]
- 3. GRGDSP Peptide, 5 mg | Labscoop [labscoop.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Integrin-Binding Peptides: c(GRGDSP) vs. Its Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular adhesion and signaling research, peptides containing the Arg-Gly-Asp (RGD) sequence are pivotal tools for studying integrin-mediated processes. The cyclic pentapeptide c(GRGDSP) is a well-established ligand for several integrins, particularly αvβ3 and α5β1, and is widely used to investigate cell adhesion, migration, and signaling. To ensure the specificity of experimental results obtained with c(GRGDSP), a negative control peptide is essential. This guide provides a comprehensive comparison of c(GRGDSP) with a commonly employed negative control, Cyclo(Gly-Arg-Gly-Glu -Ser-Pro) or c(GRGESP), highlighting their differential effects on integrin binding and downstream cellular functions. While the user-requested Cyclo(Gly-Arg-Gly-Asp-Glu-Ser-Pro) is not a widely documented negative control, c(GRGESP) serves as an excellent and validated substitute, wherein the aspartic acid (Asp) residue, critical for integrin recognition, is replaced by glutamic acid (Glu). A similar and extensively studied comparison exists between c(RGDfK) and its negative control c(RADfK), where the glycine (G) is replaced by alanine (A), which will also be referenced for a broader understanding.
Quantitative Comparison of Integrin Binding Affinity
The defining difference between c(GRGDSP) and its negative control lies in their affinity for integrin receptors. The substitution of the key aspartic acid residue in the RGD motif dramatically reduces the peptide's ability to bind to the integrin's recognition site. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit a biological process by 50%. A lower IC50 value indicates a higher binding affinity.
| Peptide | Target Integrin | IC50 (nM) | Reference |
| c(GRGDSP) | α5β1 | 120 | [1] |
| c(GRGESP) | α5β1 | > 10,000 | [2] |
| c(RGDfK) | αvβ3 | 0.94 - 2.3 | [3][4] |
| c(RADfK) | αvβ3 | > 1,000 | [5] |
Logical Relationship Diagram
The following diagram illustrates the fundamental principle of using a negative control in integrin binding studies.
Caption: Specific binding of c(GRGDSP) to integrins initiates signaling, unlike the negative control.
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with an extracellular matrix (ECM) protein, and how this adhesion is inhibited by competitive ligands like c(GRGDSP).
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin or Vitronectin)
-
Bovine Serum Albumin (BSA)
-
Cell line expressing the target integrin (e.g., U87MG for αvβ3)
-
c(GRGDSP) and c(GRGESP) peptides
-
Calcein AM (or other fluorescent cell stain)
-
Plate reader with fluorescence capabilities
Protocol:
-
Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free media. Stain the cells with Calcein AM according to the manufacturer's instructions.
-
Inhibition: Incubate the fluorescently labeled cells with varying concentrations of c(GRGDSP) or c(GRGESP) for 30 minutes at 37°C.
-
Adhesion: Add the cell-peptide mixtures to the coated wells and allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of inhibition is calculated relative to the control (cells without any peptide).
Experimental Workflow Diagram
Caption: Workflow for a competitive cell adhesion assay to evaluate peptide-integrin binding.
Integrin-Mediated Signaling Pathway
The binding of c(GRGDSP) to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes. The negative control, c(GRGESP), fails to initiate this cascade due to its inability to bind effectively to the integrin.
Signaling Pathway Diagram
Caption: Simplified signaling pathway initiated by c(GRGDSP)-integrin binding.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclic RGD Peptides for Targeted Drug Delivery and Imaging
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) motif is a crucial recognition sequence for integrin receptors, which play a pivotal role in cell adhesion, signaling, and angiogenesis. The overexpression of certain integrin subtypes, particularly αvβ3, on tumor cells and angiogenic endothelial cells has made them an attractive target for cancer therapy and diagnostics. Cyclic RGD peptides have emerged as promising candidates for targeting these integrins due to their enhanced stability and binding affinity compared to their linear counterparts. This guide provides a comparative analysis of different cyclic RGD peptides, supported by experimental data, to aid researchers in selecting the optimal candidates for their specific applications.
Performance Comparison of Cyclic RGD Peptides
The binding affinity and selectivity of cyclic RGD peptides for various integrin subtypes are critical parameters for their efficacy in targeted applications. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several commonly studied cyclic RGD peptides, providing a quantitative comparison of their performance. Lower IC50 values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (IC50, nM) of Monomeric Cyclic RGD Peptides for αvβ3, αvβ5, and α5β1 Integrins
| Peptide | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) | α5β1 IC50 (nM) |
| c(RGDfV) | 1.5 - 2.3 | 250 - 503 | 141 - 236 |
| c(RGDfK) | 2.3 | 250 - 503 | 141 - 236 |
| c(RGDyK) | 3.5 - 6 | 503 | 236 |
| Cilengitide (c(RGDf(NMe)V)) | 0.54 - 9.9 | 8 - 72 | 15.4 |
Data compiled from multiple sources.[1][2]
Table 2: Impact of Multimerization on Binding Affinity (IC50, nM) for αvβ3 Integrin
| Peptide | Monomer IC50 (nM) | Dimer IC50 (nM) | Tetramer IC50 (nM) | Octamer IC50 (nM) |
| c(RGDyK)-based | 3.5 | 2.3 | - | - |
| c(RGDfK)-based | - | 48.4 | 16.6 | - |
| c(RGDyK)-based (different scaffold) | - | - | 35 | 10 |
Data compiled from multiple sources, showcasing the general trend of increased affinity with multimerization.[3]
Key Signaling Pathways
The binding of cyclic RGD peptides to integrin αvβ3 triggers a cascade of downstream signaling events that are crucial for cell survival, proliferation, and migration. Understanding these pathways is essential for developing effective therapeutic strategies. A key pathway initiated by RGD-integrin binding is the Focal Adhesion Kinase (FAK) signaling cascade, which subsequently activates the Ras-Raf-MEK-ERK pathway.
Integrin αvβ3 signaling cascade initiated by cyclic RGD peptide binding.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are indispensable. Below are methodologies for key experiments used in the evaluation of cyclic RGD peptides.
Competitive Binding Assay (ELISA-based)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known ligand for binding to a specific integrin.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cilengitide-based cyclic RGD peptides as αvβ3 integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effect of c(GRGDSP) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide c(GRGDSP) has emerged as a promising agent in the field of anti-angiogenic therapy. Its mechanism centers on the competitive inhibition of integrin αvβ3, a key receptor in endothelial cell adhesion, migration, and proliferation—critical steps in the formation of new blood vessels. This guide provides an objective comparison of the in vivo anti-angiogenic performance of c(GRGDSP) and its analogs against other established anti-angiogenic therapies, supported by experimental data and detailed methodologies.
Comparative Efficacy of Anti-Angiogenic Agents
The following tables summarize the in vivo efficacy of c(GRGDSP) analogs and other prominent anti-angiogenic agents across various preclinical models. Due to the limited availability of direct head-to-head studies involving c(GRGDSP), data from functionally similar cyclic RGD peptides, such as c(RGDfK) and Cilengitide (c(RGDfV)), are included as surrogates.
Table 1: Matrigel Plug Assay
| Agent | Model | Pro-Angiogenic Stimulus | Dosage/Concentration | Outcome Measure | Result |
| RGDS-analog (RAM) | Mouse | FGF-2 | Not Specified | Inhibition of Angiogenesis | 60% inhibition.[1] |
| VEGF Peptide Mimics | BALB/c Mice | VEGF | Not Specified | Hemoglobin Content | Significant decrease compared to control.[2] |
Table 2: Chick Chorioallantoic Membrane (CAM) Assay
| Agent | Model | Dosage/Concentration | Outcome Measure | Result |
| RGDS-analog (RAM) | Chicken Embryo | Not Specified | Inhibition of Angiogenesis | 60% inhibition.[1] |
| c(RGDyK) Conjugate | Zebrafish Embryo | Not Specified | Inhibition of Intersegmental Vessel (ISV) Length/Width | Significant inhibition observed.[3] |
Table 3: Tumor Xenograft Models
| Agent | Tumor Model | Animal Model | Dosage/Concentration | Outcome Measure | Result |
| E-[c(RGDfK)2]-paclitaxel | OVCAR-3 | Not Specified | Not Specified | Antitumor Efficacy | No significant antitumor efficacy observed.[4] |
| Tetrameric c(-RGDfK-)4 | HuH-7 (αVβ3-negative) | Athymic Nude Mice | Not Specified | Microvessel Density (CD31) | Significant reduction after TSU-68 treatment, correlated with tracer uptake.[5] |
| Sunitinib | U87MG Glioblastoma | Athymic Mice | 80 mg/kg (oral, 5 days on/2 days off) | Microvessel Density | 74% reduction in microvessel density.[6] |
| Sunitinib | 4T1 & RENCA Lung Metastases | Balb/c Mice | Not Specified | Microvessel Density (MVD) | ~50% reduction in 4T1 tumors; ~70% reduction in RENCA tumors.[7] |
| Bevacizumab | Not Specified | Not Specified | Not Specified | Overall Survival (in combination with chemotherapy) | Significant improvement in various cancers. |
| Cilengitide | Malignant Melanoma | Not Specified | Not Specified | In Vivo Tumor Growth (in combination with temozolomide) | Statistically significant reduction in tumor growth.[8] |
Experimental Protocols
Detailed methodologies for the key in vivo angiogenesis assays are provided below.
Matrigel Plug Assay
The Matrigel plug assay is a widely used method to quantify in vivo angiogenesis.
Procedure:
-
Preparation: Matrigel, a solubilized basement membrane preparation, is thawed on ice. The test compound (e.g., c(GRGDSP)) and a pro-angiogenic factor (e.g., VEGF or FGF-2) are mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation: The plugs are allowed to incubate in the host for a defined period (typically 7-21 days), during which host endothelial cells migrate into the plug and form new blood vessels.
-
Analysis: The plugs are excised, and the extent of angiogenesis is quantified. Common methods include:
-
Hemoglobin Measurement: The amount of hemoglobin in the plug, corresponding to the red blood cell content of the new vessels, is measured using a colorimetric assay (e.g., Drabkin's reagent).
-
Immunohistochemistry: Plugs are sectioned and stained for endothelial cell markers, such as CD31, to visualize and quantify microvessel density (MVD).
-
RT-qPCR: The expression of endothelial-specific genes (e.g., CD31, VE-cadherin) is quantified to assess the level of endothelial cell infiltration.
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo.
Procedure:
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully made in the shell to expose the CAM.
-
Application of Test Substance: A carrier, such as a sterile filter paper disc or a biocompatible sponge, is saturated with the test compound and placed directly onto the CAM.
-
Incubation: The eggs are returned to the incubator for 2-3 days.
-
Analysis: The CAM is excised and examined under a stereomicroscope. The anti-angiogenic effect is determined by the inhibition of new blood vessel formation around the carrier. Quantification can be performed by:
-
Vessel Counting: Manually counting the number of blood vessel branch points within a defined area.
-
Image Analysis: Capturing images of the CAM and using software to quantify vessel density, length, and branching.
-
Tumor Xenograft Model
This model assesses the effect of anti-angiogenic agents on the growth of tumors in immunocompromised mice.
Procedure:
-
Tumor Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Treatment: Once tumors are established, the mice are treated with the anti-angiogenic agent (e.g., c(GRGDSP)) or a control vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis:
-
Immunohistochemistry: Tumor sections are stained with antibodies against endothelial markers like CD31 to determine the microvessel density (MVD). A reduction in MVD indicates an anti-angiogenic effect.
-
Histological Analysis: Tumor sections can be stained with H&E to assess tumor morphology and necrosis.
-
Signaling Pathways and Experimental Workflows
c(GRGDSP) Mechanism of Action
The primary mechanism of action for c(GRGDSP) is the inhibition of integrin αvβ3 signaling. This disruption interferes with downstream pathways crucial for endothelial cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: c(GRGDSP) inhibits the binding of ECM proteins to integrin αvβ3.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the anti-angiogenic effect of a compound like c(GRGDSP) in vivo.
Caption: A streamlined workflow for in vivo anti-angiogenesis studies.
Comparison of Anti-Angiogenic Strategies
This diagram outlines the different targeting strategies of various anti-angiogenic agents.
Caption: Different anti-angiogenic agents target distinct molecular pathways.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 2. Combination Treatment with HER-2 and VEGF Peptide Mimics Induces Potent Anti-tumor and Anti-angiogenic Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positron emission tomography imaging of tumor angiogenesis and monitoring of antiangiogenic efficacy using the novel tetrameric peptide probe 64Cu-cyclam-RAFT-c(-RGDfK-)4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Functional Validation of c(GRGDSP)-Coated Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of biomaterials coated with the cyclic peptide c(GRGDSP) against alternative surfaces. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of critical biological pathways and experimental workflows. The c(GRGDSP) sequence is a well-established ligand for integrin receptors, playing a crucial role in mediating cell adhesion and subsequent cellular behaviors, making its functional validation essential for the development of advanced biomaterials for tissue engineering and regenerative medicine.
Performance Comparison: c(GRGDSP) vs. Alternatives
The functionalization of biomaterials with cell-adhesive peptides aims to mimic the natural extracellular matrix (ECM) and enhance cellular interactions. The cyclic pentapeptide c(GRGDSP) is a conformationally constrained analog of the RGD (Arginine-Glycine-Aspartic acid) sequence found in many ECM proteins. This constrained structure often leads to higher receptor affinity and stability compared to its linear counterparts.[1]
Cell Adhesion
The initial attachment of cells to a biomaterial surface is a critical determinant of its long-term success. The c(GRGDSP) motif has been shown to significantly promote cell adhesion.
| Surface Type | Cell Type | Adhesion (Normalized) | Key Findings |
| c(GRGDSP)-coated | Endothelial Cells | High | Significantly higher cell coverage compared to uncoated and linear RGD surfaces after 3 days.[2] |
| c(GRGDSP)-coated | Human Umbilical Vein Endothelial Cells (HUVECs) | High | Maintained cell adhesion at a 100-fold lower concentration than linear RGD peptides.[3] |
| Linear GRGDSP-coated | Endothelial Cells | Moderate | Showed better initial cell coverage at 24 hours compared to uncoated surfaces, but was surpassed by c(RGDSP) at later time points.[2] |
| Linear RGD-coated | Human Umbilical Vein Endothelial Cells (HUVECs) | Moderate | Required a higher concentration to promote cell attachment compared to cyclic RGD.[3] |
| Uncoated Titanium | Endothelial Cells | Low | Served as a negative control, showing minimal cell adhesion.[2] |
| Scrambled RDG-peptide | Human Umbilical Vein Endothelial Cells (HUVECs) | Low | Did not promote cell adhesion, demonstrating the specificity of the RGD sequence.[3] |
Cell Proliferation
Beyond initial attachment, the ability of a biomaterial to support cell growth and proliferation is vital for tissue regeneration.
| Surface Type | Cell Type | Proliferation Rate | Key Findings |
| c(GRGDSP)-coated | Endothelial Cells | High | Significantly outranged uncoated, silanized, and linear RGD surfaces after 3 days.[2] |
| c(GRGDSP)-coated | Neural Stem Cells | High | Supported proliferation in an immature state, comparable to laminin-coated controls.[4] |
| Linear GRGDSP-coated | Endothelial Cells | Moderate | No significant difference in proliferation compared to uncoated titanium after 3 days.[2] |
| Uncoated Biomaterial | Human Dental Pulp Stem Cells | Variable | Proliferation can be inhibited by surface roughness compared to smoother tissue culture plastic.[5] |
Signaling Pathways and Experimental Workflows
c(GRGDSP)-Integrin Signaling Pathway
The interaction of the c(GRGDSP) peptide with cell surface integrin receptors triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, survival, and differentiation. Key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7][8][9]
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecmjournal.org [ecmjournal.org]
- 3. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural stem cell adhesion and proliferation on phospholipid bilayers functionalized with RGD peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Three Different Biomaterials on Proliferation and Viability of Human Dental Pulp Stem Cells (In-vitro Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When working with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in a laboratory setting, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.[1][2]
| PPE Category | Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles | Protects eyes from potential splashes of solutions or airborne powder. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the peptide.[1][2] |
| Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | Appropriate respirator (e.g., N95 or higher) | Necessary when handling the lyophilized powder to avoid inhalation of dust particles.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) from the moment it arrives in the lab until its final disposal is critical for safety and experimental success.
Proper storage is vital for maintaining the stability and integrity of the peptide.[4]
| Storage Condition | Recommendation | Justification |
| Initial Receipt | Verify package contents against the packing slip and check for any temperature indicators to ensure proper transit conditions.[4] | Confirms order accuracy and that the cold chain was maintained during shipping. |
| Long-term Storage (Lyophilized) | Store in a tightly sealed container at -20°C or colder, protected from light and moisture.[2][5][6] | Minimizes degradation and preserves the peptide's activity over time. |
| Short-term Storage (In Solution) | Prepare aliquots to avoid repeated freeze-thaw cycles and store frozen. Solutions are typically stable for a few days to a few weeks.[5][6][7] | Prevents degradation that can occur in solution.[5][6] |
Adherence to best practices during handling minimizes exposure and contamination risks.
Caption: Figure 1. Experimental Workflow for Handling Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
Experimental Protocol for Solubilization:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to reach room temperature inside a desiccator. This prevents condensation and moisture absorption, which can reduce stability.[3][5]
-
Weighing: In a designated clean area, carefully weigh the desired amount of the peptide. Use a properly calibrated balance and appropriate weighing tools.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, initial dissolution in a small amount of a suitable organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, is effective.[3]
-
Dissolution: Add the selected solvent to the peptide and gently vortex or sonicate to ensure complete dissolution.[3] Avoid excessive heating.[3]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of unused peptide and contaminated materials is a critical final step.
Disposal Workflow:
Caption: Figure 2. Disposal Plan for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) Waste
Disposal Protocol:
-
Collection: Collect all waste materials, including unused peptide, contaminated vials, pipette tips, and gloves, in a clearly labeled, sealed container designated for chemical waste.[1][2]
-
Labeling: Ensure the waste container is labeled with the contents, including the name of the peptide, and any associated hazards.
-
Institutional Guidelines: Follow all local, state, and federal regulations for chemical waste disposal.[2] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.[4] Never dispose of this material down the drain or in regular trash.[4]
Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1][2] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation or other adverse effects occur, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1] |
By implementing these safety and handling protocols, researchers can mitigate risks and ensure a safe laboratory environment when working with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. peptide.co.jp [peptide.co.jp]
- 3. bachem.com [bachem.com]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. H-Gly-Arg-Gly-Asp-Ser-Pro-OH - Calbiochem | 03-34-0035 [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
